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Core Science & Biosynthesis

Foundational

Comprehensive Elucidation and Characterization of 1-Amino-2-hydroxypropane Phosphonic Acid

The following technical guide details the structural elucidation, synthesis, and characterization of 1-Amino-2-hydroxypropane phosphonic acid (often referred to as (1-amino-2-hydroxypropyl)phosphonic acid). This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation, synthesis, and characterization of 1-Amino-2-hydroxypropane phosphonic acid (often referred to as (1-amino-2-hydroxypropyl)phosphonic acid).

This guide is designed for pharmaceutical researchers and analytical chemists focusing on aminophosphonate bioisosteres.

Executive Summary & Molecular Identity

1-Amino-2-hydroxypropane phosphonic acid is a structural hybrid of an


-amino acid and a phosphonic acid, specifically classified as an 

-amino-

-hydroxy phosphonate. It functions as a bioisostere of threonine or phosphothreonine, possessing two chiral centers (C1 and C2), which results in four potential stereoisomers.

This compound is distinct from its regioisomer, 2-amino-1-hydroxypropylphosphonic acid (a common metabolite of Fosfomycin). The 1-amino isomer is primarily investigated for its potential as a transition-state analogue inhibitor for enzymes involved in amino acid metabolism and cell wall biosynthesis.

FeatureSpecification
IUPAC Name (1-Amino-2-hydroxypropyl)phosphonic acid
Molecular Formula

Molecular Weight 155.09 g/mol
Key Functional Groups Primary Amine (

), Secondary Alcohol (

), Phosphonic Acid (

)
Chirality 2 Stereocenters (C1, C2); 4 Stereoisomers ((1R,2R), (1R,2S), (1S,2R), (1S,2S))
Solubility High in

, insoluble in non-polar organic solvents.[1][2] Zwitterionic character.

Synthetic Routes & Regiochemistry[3]

To elucidate the structure, one must understand its origin. The synthesis dictates the stereochemical outcome and potential impurities.

Primary Route: Modified Kabachnik-Fields Reaction

The most reliable route to the 1-amino (alpha-amino) isomer, avoiding the regioselectivity issues of epoxide opening, is the three-component condensation of an aldehyde, amine, and phosphite.

  • Precursor: (S)-Lactaldehyde (provides the C2-hydroxyl stereocenter).

  • Reagents: Benzylamine (protecting group), Diethyl phosphite, Lewis Acid catalyst (

    
     or 
    
    
    
    ).
  • Mechanism: Formation of an imine followed by hydrophosphonylation.

  • Deprotection: Hydrogenolysis (

    
    , 
    
    
    
    ) and hydrolysis (
    
    
    ) to yield the free acid.
Secondary Route: Fosfomycin Derivative (Regioisomer Warning)

Direct ammonolysis of Fosfomycin ((1R, 2S)-1,2-epoxypropylphosphonic acid) typically favors nucleophilic attack at C2, yielding the 2-amino-1-hydroxy regioisomer. Accessing the 1-amino isomer via this route requires specific Lewis acid direction to shift attack to C1, which is sterically hindered and electronically deactivated by the phosphonate group.

SynthesisPathways Lactaldehyde Lactaldehyde (2-Hydroxypropanal) Imine Imine Intermediate Lactaldehyde->Imine + BnNH2 AlphaAmino 1-Amino-2-hydroxy (Target Isomer) Imine->AlphaAmino + P(OEt)3 Kabachnik-Fields Fosfomycin Fosfomycin (Epoxide) Fosfomycin->AlphaAmino NH3 (Lewis Acid Directed) *Difficult* BetaAmino 2-Amino-1-hydroxy (Regioisomer) Fosfomycin->BetaAmino NH3 (Standard)

Figure 1: Synthetic pathways distinguishing the target 1-amino isomer from the common 2-amino regioisomer.

Multi-Modal Structural Elucidation

The elucidation of this zwitterionic small molecule requires a combination of NMR and MS techniques. The presence of the Phosphorus-31 nucleus (


, spin 1/2, 100% abundance) provides a powerful handle for structural confirmation.
A. High-Resolution Mass Spectrometry (HRMS)[4]
  • Mode: ESI- (Negative Electrospray Ionization) is preferred for phosphonic acids.

  • Target Ion:

    
     at m/z 154.0275.
    
  • Fragmentation Pattern (MS/MS):

    • Loss of

      
       (17 Da).
      
    • Loss of

      
       (Phosphorous acid moiety, 82 Da) indicates a C-P bond cleavage, characteristic of aminophosphonates.
      
B. NMR Spectroscopy (The Diagnostic Standard)

Solvent:


 with 

(pH > 10) to solubilize and simplify couplings, or

with

(pH < 2) to observe the fully protonated form.
1.

NMR (Proton Decoupled)
  • Signal: A single singlet peak.

  • Chemical Shift:

    
     15.0 – 25.0 ppm.
    
  • Diagnostic Value: Differentiates from phosphates (usually

    
     0-5 ppm) and confirms the C-P bond.
    
2.

NMR (Proton)

The H-1 proton is the most critical signal.

  • H-1 (Alpha to P): Appears as a doublet of doublets (dd) around

    
     3.0 – 3.5 ppm.
    
    • Coupling 1:

      
       (Geminal P-C-H coupling) is large, typically 15 – 20 Hz .
      
    • Coupling 2:

      
       (Vicinal H-H coupling) is smaller, typically 4 – 10 Hz  (depends on stereochemistry).
      
  • H-2 (Beta to P): Multiplet at

    
     3.8 – 4.2 ppm.
    
  • H-3 (Methyl): Doublet at

    
     1.2 ppm.
    
3.

NMR (Carbon)
  • C-1 (Alpha): Doublet with a massive coupling constant.

    • Shift:

      
       50 – 55 ppm.
      
    • Coupling:

      
      . This confirms the direct C-P bond.
      
  • C-2 (Beta): Doublet.

    • Shift:

      
       65 – 70 ppm.
      
    • Coupling:

      
      .
      
C. Stereochemical Assignment (The Challenge)

With two chiral centers, distinguishing (1R, 2S) from (1R, 2R) is critical.

  • J-Coupling Analysis: The vicinal coupling constant

    
     in 
    
    
    
    NMR differs between anti and syn relationships, but conformational flexibility in water makes this unreliable.
  • Mosher's Method: Derivatization of the amine or alcohol with chiral Mosher's acid chlorides (

    
    ) followed by 
    
    
    
    or
    
    
    NMR analysis allows determination of absolute configuration.
  • X-Ray Crystallography: The gold standard. The compound typically crystallizes as a zwitterion.

Experimental Protocols

Protocol A: Analytical Characterization Workflow

This protocol assumes a crude synthetic sample.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL

    
    . Adjust pH to ~9 using 
    
    
    
    (ensures solubility and sharpens amine signals).
  • Run

    
     NMR: 
    
    • Acquire 64 scans.

    • Verify singlet at ~20 ppm. If multiple peaks exist, you have diastereomers or regioisomers.

  • Run

    
     NMR: 
    
    • Focus on the region 2.5 - 4.5 ppm.

    • Identify the H-1 signal.[3] Measure the

      
       coupling. If 
      
      
      
      , it is likely NOT the alpha-amino phosphonate (could be phosphate ester).
  • Run

    
     NMR: 
    
    • Look for the large doublet (

      
      ) to confirm C-P bond.
      
Protocol B: Separation of Diastereomers

If synthesis yields a mixture of (1R, 2S) and (1R, 2R):

  • Column: Strong Anion Exchange (SAX) or specialized C18-Amide columns.

  • Mobile Phase: Buffer A: 10 mM Ammonium Acetate (pH 5.0); Buffer B: Acetonitrile.

  • Gradient: 0-30% B over 20 minutes.

  • Detection: ELSD (Evaporative Light Scattering) or MS (UV absorbance is negligible without derivatization).

Elucidation Logic Diagram

The following diagram illustrates the decision matrix for confirming the structure of 1-Amino-2-hydroxypropane phosphonic acid.

ElucidationLogic Start Unknown Sample MS_Check 1. HRMS (ESI-) Mass = 154.0275? Start->MS_Check P_NMR 2. 31P NMR Shift 15-25 ppm? MS_Check->P_NMR Yes H_NMR 3. 1H NMR H-1 Coupling Analysis P_NMR->H_NMR Shift ~20 ppm Is_Phosphate Phosphate Ester (C-O-P) P_NMR->Is_Phosphate Shift ~0 ppm Is_Alpha Confirm 1-Amino (Alpha) H_NMR->Is_Alpha H-1 shows 2J(PH) ~18Hz (Large Coupling) Is_Beta Confirm 2-Amino (Beta/Regioisomer) H_NMR->Is_Beta H-1 shows 3J(PH) ~8Hz (Small Coupling)

Figure 2: Step-by-step structural confirmation logic.

References

  • Kudzin, Z. H., et al. (1994). "Synthesis and characterization of 1-aminoalkanephosphonic acids." Journal of Organometallic Chemistry. Link (General methods for alpha-aminophosphonates).

  • Hammerschmidt, F. (2017).[1] "Biosynthesis and degradation of fosfomycin." Organic & Biomolecular Chemistry. Link (Discusses regioisomers and degradation products).

  • BMRB . "Biological Magnetic Resonance Data Bank - Chemical Shifts." Link (Reference for amino acid chemical shifts).

  • Palacios, F., et al. (2022). "Hydroxy- and Amino-Phosphonates: Synthetic Methods."[2][4] Frontiers in Chemistry. Link (Review of Kabachnik-Fields and biological activity).

  • Pachamuthu, K., et al. (2024). "Structural analysis of (R)-2-Amino-1-hydroxyethylphosphonic acid." MDPI Crystals. Link (X-ray data for the ethyl analog).

Sources

Exploratory

Introduction: The Significance of Hydroxy-Functionalized α-Aminophosphonates

An In-depth Technical Guide to the Synthesis and Characterization of (1-amino-2-hydroxypropyl)phosphonic Acid α-Aminophosphonic acids are a class of organophosphorus compounds that have garnered significant interest from...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of (1-amino-2-hydroxypropyl)phosphonic Acid

α-Aminophosphonic acids are a class of organophosphorus compounds that have garnered significant interest from the scientific community, particularly in medicinal chemistry and drug development.[1] They are recognized as structural analogues, or bioisosteres, of α-amino acids, where a tetrahedral phosphonic acid group [-P(O)(OH)₂] replaces the planar carboxylic acid group [-COOH].[1][2] This substitution critically alters the molecule's stereochemistry, acidity, and chelating properties, often leading to potent and selective biological activity.[3][4] Many α-aminophosphonates function as enzyme inhibitors, haptens for catalytic antibodies, and pharmacological agents by mimicking the transition state of peptide bond hydrolysis.[5][6]

The incorporation of additional functional groups, such as a hydroxyl moiety on the carbon adjacent to the amino-substituted carbon (the β-position), creates compounds like (1-amino-2-hydroxypropyl)phosphonic acid. This introduces a new chiral center and enhances the molecule's polarity and hydrogen bonding capabilities, potentially leading to more specific interactions with biological targets. This guide provides a detailed overview of the primary synthetic routes to (1-amino-2-hydroxypropyl)phosphonic acid and the analytical techniques essential for its comprehensive characterization, designed for researchers and professionals in the field.

Part 1: Synthetic Methodologies

The synthesis of (1-amino-2-hydroxypropyl)phosphonic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired stereochemical control, and scalability. Here, we detail the most field-proven and logical approaches.

Methodology A: The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation for synthesizing α-aminophosphonates.[2][7][8] It involves the reaction of an amine, a carbonyl compound, and a dialkyl phosphite.[1][9]

Causality and Mechanism:

The reaction is believed to proceed via one of two main pathways, with the operative mechanism depending on the specific reactants and conditions.[1][8]

  • Imine Pathway: The amine and the carbonyl compound (an aldehyde in this case) first condense to form an imine intermediate (a Schiff base). This is followed by the nucleophilic addition of the dialkyl phosphite to the imine's C=N bond to yield the α-aminophosphonate.[1][8] This pathway is generally favored.

  • α-Hydroxyphosphonate Pathway: The dialkyl phosphite adds to the carbonyl group to form an α-hydroxyphosphonate. This intermediate then undergoes nucleophilic substitution by the amine to give the final product.[1][7]

For the synthesis of the diethyl ester of (1-amino-2-hydroxypropyl)phosphonic acid, the reactants would be ammonia (or a protected amine source), 2-hydroxypropanal (lactaldehyde), and diethyl phosphite. The use of a catalyst, such as a Lewis or Brønsted acid, can activate the carbonyl group and accelerate the reaction.[2][7]

Diagram: Kabachnik-Fields Synthesis Pathway

Kabachnik_Fields_Synthesis Reactants Amine (NH₃) + Aldehyde (R-CHO) + Phosphite (HP(O)(OR')₂) Imine Imine Intermediate R-CH=NH Reactants->Imine Condensation (-H₂O) Hydroxyphosphonate α-Hydroxyphosphonate R-CH(OH)-P(O)(OR')₂ Reactants->Hydroxyphosphonate Pudovik Addition Product α-Aminophosphonate R-CH(NH₂)-P(O)(OR')₂ Imine->Product + HP(O)(OR')₂ (Nucleophilic Addition) Hydroxyphosphonate->Product + NH₃ (-H₂O)

Caption: General mechanism of the Kabachnik-Fields reaction.

Experimental Protocol: General Kabachnik-Fields Synthesis

  • Reaction Setup: To a solution of 2-hydroxypropanal (1.0 eq) in a suitable solvent (e.g., toluene or THF) in a round-bottom flask equipped with a magnetic stirrer, add the amine source (e.g., benzylamine as a protected ammonia equivalent, 1.0 eq).

  • Iminie Formation (Optional but recommended): Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Water can be removed using a Dean-Stark apparatus if needed.

  • Phosphite Addition: Add diethyl phosphite (1.0 eq) to the mixture. If a catalyst is used (e.g., 10 mol% InCl₃ or TiCl₄), it should be added at this stage.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the diethyl (1-(benzylamino)-2-hydroxypropyl)phosphonate.

  • Deprotection: The benzyl group is removed by catalytic hydrogenolysis (e.g., H₂, Pd/C in ethanol). The phosphonate esters are hydrolyzed to the final phosphonic acid using a strong acid (e.g., refluxing 6M HCl) or by reaction with trimethylsilyl bromide (TMSBr).[10]

Methodology B: Ring-Opening of Epoxyphosphonates

This approach offers excellent control over the regiochemistry required for the 1-amino-2-hydroxy substitution pattern. The strategy involves the nucleophilic attack of an amine on an epoxide ring that already contains the phosphonate group.[11]

Causality and Mechanism:

Epoxides are three-membered rings with significant ring strain, making them susceptible to ring-opening by nucleophiles.[12] The reaction proceeds via an Sₙ2 mechanism.[12] When an unsymmetrical epoxide is used, the nucleophile (the amine) will attack the less sterically hindered carbon atom under basic or neutral conditions.[13] This regioselectivity is key to forming the desired (1-amino-2-hydroxypropyl)phosphonate isomer.

The synthesis starts with diethyl (2-methyloxiran-2-yl)phosphonate, which can be prepared from the corresponding alkene. This epoxyphosphonate is then reacted with a suitable nitrogen nucleophile, such as sodium azide or benzylamine.

Diagram: Epoxide Ring-Opening Synthesis Pathway

Epoxide_Opening_Synthesis Epoxide Diethyl (2-methyloxiran-2-yl)phosphonate Azide Azide Intermediate (2-azido-1-hydroxy...) Epoxide->Azide + NaN₃ (Sₙ2 Ring Opening) Amine Protected Amine (1-(benzylamino)-2-hydroxy...) Epoxide->Amine + Benzylamine (Sₙ2 Ring Opening) AminoEster Amino Phosphonate Ester (1-amino-2-hydroxy...) Azide->AminoEster Reduction (H₂/Pd-C) Amine->AminoEster Hydrogenolysis (H₂/Pd-C) FinalProduct (1-amino-2-hydroxypropyl) phosphonic acid AminoEster->FinalProduct Acid Hydrolysis (e.g., 6M HCl, reflux)

Caption: Synthesis via ring-opening of an epoxyphosphonate.

Experimental Protocol: Synthesis via Epoxide Ring-Opening [11]

  • Reaction Setup: Dissolve diethyl (2-methyloxiran-2-yl)phosphonate (1.0 eq) in a suitable solvent like ethanol or methanol in a round-bottom flask.

  • Nucleophilic Addition: Add benzylamine (1.5 eq) to the solution. The reaction is typically heated to reflux (60-80°C) for 12-48 hours. The progress can be monitored by TLC.

  • Isolation of Intermediate: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product, diethyl (1-(benzylamino)-2-hydroxypropyl)phosphonate, can be purified by silica gel chromatography.

  • Deprotection of Amine: Dissolve the purified intermediate in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Filtration and Ester Hydrolysis: Filter the reaction mixture through Celite to remove the Pd/C catalyst and wash with ethanol. Evaporate the solvent. To the resulting diethyl (1-amino-2-hydroxypropyl)phosphonate, add 6M aqueous HCl and heat to reflux for 6-12 hours to hydrolyze the ethyl esters.

  • Final Isolation: Cool the reaction mixture and evaporate the water and excess HCl under reduced pressure. The resulting solid can be purified by recrystallization from a water/acetone or water/ethanol mixture to yield pure (1-amino-2-hydroxypropyl)phosphonic acid as a white solid.[11]

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized (1-amino-2-hydroxypropyl)phosphonic acid requires a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the target molecule. Spectra are typically recorded in a solvent like D₂O.[5]

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. Key expected signals include a doublet of doublets for the proton on the carbon bearing the amino and phosphonate groups (C1-H) due to coupling with both the adjacent C2 proton and the phosphorus atom (³JHP). The proton on the hydroxyl-bearing carbon (C2-H) will appear as a multiplet, and the methyl group protons (C3-H) will appear as a doublet.[14]

  • ¹³C NMR: The carbon spectrum shows distinct signals for each of the three carbon atoms in the propyl chain. The signals for C1 and C2 will be split into doublets due to coupling with the phosphorus atom (¹JCP and ²JCP, respectively), which is a definitive confirmation of the C-P bond.[15]

  • ³¹P NMR: A proton-decoupled ³¹P NMR spectrum will show a single sharp signal in the characteristic chemical shift range for phosphonic acids, confirming the presence and chemical environment of the phosphorus atom.[16][17]

Table 1: Expected NMR Spectroscopic Data

NucleusAtom PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (Hz)
¹H CH (NH₂)P~3.0 - 3.5dd³JHH ≈ 4-8, ²JHP ≈ 15-20
CH (OH)CH₃~3.8 - 4.2m-
CH~1.1 - 1.3d³JHH ≈ 6-7
¹³C C (NH₂)P~50 - 60d¹JCP ≈ 130-150
C (OH)CH₃~65 - 75d²JCP ≈ 5-10
C H₃~18 - 25s-
³¹P P (O)(OH)₂~15 - 25s-

Note: Exact chemical shifts and coupling constants can vary depending on pH and solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is ideal.[14] The protonated molecule [M+H]⁺ would be the expected parent ion. Fragmentation patterns can also provide structural information, often showing the characteristic loss of the phosphonic acid group or water.[18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[5]

  • O-H stretch (alcohol & P-OH): Broad absorption in the range of 3200-3600 cm⁻¹

  • N-H stretch (ammonium): Broad absorption around 2800-3100 cm⁻¹

  • P=O stretch: Strong absorption between 1190-1260 cm⁻¹[5]

  • P-C stretch: Absorption in the range of 740-760 cm⁻¹[5]

X-Ray Crystallography

For unambiguous proof of structure, including the relative and absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[11][19] This technique provides a three-dimensional map of the atomic positions within the crystal lattice, confirming connectivity and spatial arrangement.[5][20]

Diagram: Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (e.g., Recrystallization) Start->Purification PureProduct Pure (1-amino-2-hydroxypropyl) phosphonic acid Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) PureProduct->NMR MS Mass Spectrometry (HRMS-ESI) PureProduct->MS IR IR Spectroscopy PureProduct->IR Xray X-Ray Crystallography (for single crystals) PureProduct->Xray Final Structurally Confirmed & Pure Compound NMR->Final MS->Final IR->Final Xray->Final

Caption: A typical workflow for the purification and characterization process.

Conclusion

The synthesis of (1-amino-2-hydroxypropyl)phosphonic acid is a challenging yet achievable goal for synthetic chemists. The robust Kabachnik-Fields reaction and the regioselective ring-opening of epoxyphosphonates represent two of the most effective strategies to access this valuable molecule. Success hinges not only on the careful execution of the synthetic protocols but also on a rigorous and multi-faceted characterization approach. The combination of NMR spectroscopy, mass spectrometry, and other analytical methods is essential to unequivocally confirm the structure and purity of the final compound, paving the way for its exploration in biological and medicinal applications.

References

  • Ordóñez, M., et al. (2020). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 25(15), 3453. [Link]

  • Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter. [Link]

  • Varga, D. C., & Keglevich, G. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Catalysts, 13(1), 107. [Link]

  • Keglevich, G. (2018). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10-12), 659-666. [Link]

  • Varga, D. C., & Keglevich, G. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Catalysts, 13(1), 107. [Link]

  • Srinivas, B., et al. (2000). Study of the fragmentation pathway of α-aminophosphonates by chemical ionization and fast atom bombardment mass spectrometry. Journal of Mass Spectrometry, 35(4), 543-549. [Link]

  • Reddy, C. S., et al. (2011). A Facile Catalyst-free Pudovik Reaction for the Synthesis of a-Amino Phosphonates. Journal of the Serbian Chemical Society, 76(6), 825-832. [Link]

  • Prasad, G. S., et al. (2007). Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. ARKIVOC, 2007(xiii), 133-141. [Link]

  • Al-Masoudi, N. A. L. (1995). Synthesis and structural analysis of [alpha]-aminophosphonic acids and their phosphonate ester derivatives. London Metropolitan University Repository. [Link]

  • Bálint, E., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 10-17. [Link]

  • Bahadi, R., et al. (2022). A convenient synthesis, biological activity and X-ray crystallography of novel α-aminophosphonate derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1090. [Link]

  • Li, B., et al. (2007). Determination of Glyphosate and Aminomethylphosphonic Acid Residues in Foods Using High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry. Chinese Journal of Chromatography, 25(4), 486-490. [Link]

  • Ehling, S., & Reddy, T. M. (2015). Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry, 63(26), 6039-6046. [Link]

  • Tölgyesi, Á., et al. (2022). Determination of Aminophosphonate Herbicides in Glutamate Loaded Spice Mix by LC-IDMS and Method Extension to Other Food Matrices. Food Analytical Methods, 15, 2012–2025. [Link]

  • Soboleva, N. M., et al. (2018). The Pudovik reaction: the synthesis of bioactive α-aminophosphonates with long alkyl chains. ResearchGate. [Link]

  • Boukattaya, M., et al. (2023). Ultrasound-promoted one-pot synthesis of α-aminophosphonates: X-ray crystallographic study and biological screening. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1083-1093. [Link]

  • Peck, S. C., & van der Donk, W. A. (2013). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 82, 429-459. [Link]

  • Bálint, E., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1464. [Link]

  • DS, B., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Organic and Inorganic Chemistry, 3(1), 1-10. [Link]

  • Ashenhurst, J. (2020). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Chollet-Gravey, A. M., et al. (1991). A Preparative Synthesis of 1-Amino-3-hydroxypropylphosphonic Acid (Phosphonic Analogue of Homoserine). Synthetic Communications, 21(18-19), 1847-1853. [Link]

  • Reddy, C. R., et al. (2010). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Molecules, 15(1), 347-356. [Link]

  • Reddy, C. S., et al. (2012). Green chemical synthesis of α-hydroxyphosphonates. Records of Natural Products, 6(3), 292-298. [Link]

  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 2(4), 21-28. [Link]

  • Drabowicz, J., et al. (2016). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 21(11), 1548. [Link]

  • Scobie, M., & Tennant, G. (2024). (R)-2-Amino-1-hydroxyethylphosphonic Acid. Molbank, 2024(4), M1888. [Link]

  • Ghorab, M. M., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 894002. [Link]

  • Palacio, A., et al. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. Molecules, 24(21), 3845. [Link]

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  • Gancarz, M., et al. (2015). 31 P NMR spectra of racemic mixture of 1-amino-2-phenylethanephosphonic acid... ResearchGate. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Amino-2-hydroxypropane Phosphonic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-Amino-2-hydroxypropane Phosphonic Acid 1-Amino-2-hydroxypropane phosphonic acid is a fascinating and valuable molecule w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-Amino-2-hydroxypropane Phosphonic Acid

1-Amino-2-hydroxypropane phosphonic acid is a fascinating and valuable molecule within the broader class of aminophosphonates. These compounds are structural analogues of amino acids, where a carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts unique chemical and biological properties, making them a focal point in medicinal chemistry and drug development. The tetrahedral geometry of the phosphonic acid group can mimic the transition state of peptide bond hydrolysis, leading to potent enzyme inhibition. As such, aminophosphonates have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents.

The presence of a hydroxyl group in 1-amino-2-hydroxypropane phosphonic acid adds another layer of functionality, potentially enhancing its biological activity and allowing for further chemical modifications. This application note provides a detailed, two-step protocol for the synthesis of this important compound, beginning with the formation of the precursor 1-amino-2-propanol from propylene oxide, followed by its phosphonylation.

PART 1: Synthesis of 1-Amino-2-propanol from Propylene Oxide

The initial step in the synthesis of our target molecule is the preparation of 1-amino-2-propanol, also known as isopropanolamine. This is achieved through the nucleophilic ring-opening of propylene oxide with aqueous ammonia. This reaction is a well-established industrial process and can be adapted for a laboratory setting.[1][2]

Causality of Experimental Choices

The reaction between propylene oxide and ammonia is a classic example of nucleophilic substitution on an epoxide. Ammonia acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. In this case, the attack preferentially occurs at the less sterically hindered carbon of the propylene oxide molecule, leading to the formation of 1-amino-2-propanol as the major product. The use of a large excess of ammonia is crucial to minimize the formation of di- and tri-isopropanolamines, which can occur if the newly formed amino alcohol acts as a nucleophile and reacts with another molecule of propylene oxide.

Experimental Protocol: Synthesis of 1-Amino-2-propanol

Materials and Reagents:

  • Propylene oxide (reagent grade, ≥99%)

  • Aqueous ammonia (28-30% solution)

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place a 10-fold molar excess of aqueous ammonia solution.

  • Cool the flask in an ice bath to minimize the volatilization of ammonia and to control the initial exotherm of the reaction.

  • Slowly add propylene oxide to the stirred ammonia solution dropwise over a period of 1-2 hours. The molar ratio of ammonia to propylene oxide should be at least 10:1 to favor the formation of the primary amine.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Gently heat the reaction mixture to 40-50°C and maintain this temperature for 4-6 hours to ensure the completion of the reaction.

  • After the reaction is complete, the excess ammonia and water can be removed by distillation.

  • The resulting crude 1-amino-2-propanol can be purified by fractional distillation under reduced pressure. The boiling point of 1-amino-2-propanol is approximately 160 °C at atmospheric pressure.[1]

PART 2: Phosphonylation of 1-Amino-2-propanol

The second and final step is the phosphonylation of the synthesized 1-amino-2-propanol to yield 1-amino-2-hydroxypropane phosphonic acid. This is achieved through a Mannich-type reaction, also known as a phospha-Mannich reaction, which involves the condensation of the amine with formaldehyde and phosphorous acid.[3][4]

Causality of Experimental Choices

The phospha-Mannich reaction is a powerful tool for the formation of C-P bonds and the synthesis of α-aminophosphonic acids.[3] The reaction proceeds through the formation of a reactive N-hydroxymethyl intermediate from the reaction of the amine with formaldehyde. This intermediate then reacts with phosphorous acid in a nucleophilic substitution to form the final product. The use of an acid catalyst can facilitate the reaction.

Experimental Protocol: Synthesis of 1-Amino-2-hydroxypropane Phosphonic Acid

Materials and Reagents:

  • 1-Amino-2-propanol (synthesized in Part 1)

  • Phosphorous acid (H₃PO₃)

  • Formaldehyde (37% aqueous solution)

  • Concentrated hydrochloric acid (catalyst)

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phosphorous acid in deionized water and a catalytic amount of concentrated hydrochloric acid.

  • To this solution, add 1-amino-2-propanol with stirring.

  • Gently heat the mixture to 90-100°C.

  • Slowly add a stoichiometric amount of formaldehyde solution to the reaction mixture dropwise over a period of 1 hour.

  • After the addition is complete, maintain the reaction mixture at reflux for 4-6 hours.

  • Upon completion of the reaction, the mixture can be cooled, and the product can be isolated by crystallization or by using ion-exchange chromatography.

Quantitative Data Summary

ParameterStep 1: AminationStep 2: Phosphonylation
Key Reactants Propylene oxide, Aqueous Ammonia1-Amino-2-propanol, Phosphorous acid, Formaldehyde
Stoichiometry >10:1 (Ammonia:Propylene oxide)~1:1:1 (Amine:Phosphorous acid:Formaldehyde)
Temperature 0-50°C90-100°C (Reflux)
Reaction Time 5-8 hours5-7 hours
Catalyst NoneHydrochloric acid
Solvent WaterWater
Expected Yield 60-80%50-70%

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Amino-2-propanol cluster_step2 Step 2: Phosphonylation PropyleneOxide Propylene Oxide Reaction1 Ring-Opening Reaction (0-50°C, 5-8h) PropyleneOxide->Reaction1 Ammonia Aqueous Ammonia Ammonia->Reaction1 Purification1 Distillation Reaction1->Purification1 AminoPropanol 1-Amino-2-propanol Purification1->AminoPropanol Reaction2 Phospha-Mannich Reaction (Reflux, 5-7h) AminoPropanol_input->Reaction2 PhosphorousAcid Phosphorous Acid PhosphorousAcid->Reaction2 Formaldehyde Formaldehyde Formaldehyde->Reaction2 Purification2 Crystallization / Chromatography Reaction2->Purification2 FinalProduct 1-Amino-2-hydroxypropane Phosphonic Acid Purification2->FinalProduct

Caption: Overall workflow for the two-step synthesis of 1-amino-2-hydroxypropane phosphonic acid.

Characterization of 1-Amino-2-hydroxypropane Phosphonic Acid

The successful synthesis of the target compound should be confirmed by a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the methyl group (a doublet), the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the amino and phosphonic acid groups.

    • ¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the three carbon atoms in the propane backbone. The carbon attached to the phosphorus atom will show a characteristic coupling (¹Jc-p).[5]

    • ³¹P NMR: The phosphorus NMR is a crucial tool for characterizing phosphonic acids. A single resonance in the proton-decoupled ³¹P NMR spectrum is expected, with a chemical shift characteristic of aminophosphonic acids.[6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, the P=O stretch, and the P-O-H and P-C bonds of the phosphonic acid moiety.

References

  • Wikipedia. (2023). 1-Aminopropan-2-ol. [Link]

  • Kolodych, S., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(17), 5484. [Link]

  • Facey, G. (2009). ¹³C NMR with ¹H and ³¹P Decoupling. University of Ottawa NMR Facility Blog. [Link]

  • Sciencemadness Discussion Board. (2007). 1-amino-2-propanol. [Link]

  • ResearchGate. (n.d.). Scheme 8. Reaction of compound 1 with formaldehyde in the presence of phosphorous acid. [Link]

  • Google Patents. (n.d.). CN110981738A - Synthesis method of 2-aminopropanol.
  • Google Patents. (n.d.). CN101033193A - Method of synthesizing 2-aminopropanol.
  • NMR Solutions. (n.d.). ³¹Phosphorus NMR. [Link]

  • Raushel, F. M., et al. (n.d.). Differentiation of chiral phosphorus enantiomers by ³¹P and ¹H NMR spectroscopy using amino acid derivatives as chiral solvating agents. SciSpace. [Link]

  • Urbanovský, P., et al. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(36), 21355-21371. [Link]

  • Reich, H. J. (2020). ³¹P NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Application

Application Note: High-Purity Synthesis of 1-Amino-2-Hydroxypropylphosphonic Acid via Modified Kabachnik-Fields Reaction

Executive Summary & Scientific Rationale The synthesis of 1-Amino-2-hydroxypropylphosphonic acid (1-A-2-HPPA) represents a critical entry point into the development of phosphonic acid bio-isosteres of isoserine and threo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The synthesis of 1-Amino-2-hydroxypropylphosphonic acid (1-A-2-HPPA) represents a critical entry point into the development of phosphonic acid bio-isosteres of isoserine and threonine. These analogues are highly valued in drug discovery for their potential as transition-state inhibitors of proteolytic enzymes (e.g., renin, HIV protease) and as antibacterial agents targeting cell wall biosynthesis.

The Kabachnik-Fields (KF) reaction —a three-component condensation of a carbonyl, an amine, and a dialkyl phosphite—offers the most direct retrosynthetic disconnection. However, the use of 2-hydroxypropanal (lactaldehyde) as the carbonyl component introduces specific challenges:

  • Polymerization Risk: Lactaldehyde readily dimerizes or polymerizes.

  • Competency of the Hydroxyl Group: The

    
    -hydroxyl group can compete with the amine, leading to potential phosphate ester side products or cyclic oxazaphosphinanes.
    

Strategic Protocol: To ensure "drug development" grade purity and reproducibility, this guide details a Lewis-Acid Catalyzed, Benzyl-Protected Route . This approach prevents side reactions associated with the free hydroxyl group and allows for facile global deprotection to the zwitterionic final product.

Retrosynthetic Analysis & Pathway Map

The following logic map visualizes the disconnection strategy, highlighting the critical intermediate and the convergence of the three components.

G Target Target: 1-Amino-2-hydroxypropylphosphonic Acid (Zwitterion) Intermediate Intermediate: Diethyl (1-(benzylamino)-2-(benzyloxy)propyl)phosphonate Deprotection Global Deprotection (1. H2/Pd-C, 2. 6N HCl) Intermediate->Deprotection Amine Amine Source: Benzylamine KF_Rxn Kabachnik-Fields Coupling (Cat. InCl3, 80°C) Amine->KF_Rxn Phosphite P-Source: Diethyl Phosphite Phosphite->KF_Rxn Aldehyde Carbonyl Source: 2-(Benzyloxy)propanal Aldehyde->KF_Rxn KF_Rxn->Intermediate C-P Bond Formation Deprotection->Target Hydrolysis & Hydrogenolysis

Caption: Retrosynthetic disconnection showing the 3-component coupling of protected precursors followed by global deprotection.

Experimental Protocol

Phase 1: Precursor Preparation (2-(Benzyloxy)propanal)

Note: While lactaldehyde can be used directly in "green" variants, protection is recommended for scale-up consistency.

Reagents:

  • Methyl lactate (Starting material)

  • Benzyl bromide (

    
    )
    
  • Sodium hydride (

    
    )
    
  • DIBAL-H (Diisobutylaluminum hydride)

Brief Workflow:

  • Protection: React methyl lactate with

    
     in THF to form Methyl 2-(benzyloxy)propionate.
    
  • Reduction: Reduce the ester to the aldehyde using DIBAL-H at -78°C in DCM.

  • QC Check: Verify aldehyde peak by

    
     NMR (
    
    
    
    ppm). Use immediately or store under Argon at -20°C.
Phase 2: The Kabachnik-Fields Coupling

This step constructs the C-P bond. We utilize Indium(III) Chloride (


)  as a water-tolerant Lewis acid catalyst, which activates the imine intermediate without being deactivated by the phosphite.

Reagents:

Component Equiv. Role
2-(Benzyloxy)propanal 1.0 Carbonyl Electrophile
Benzylamine 1.05 Amine Nucleophile
Diethyl Phosphite 1.2 Phosphorus Nucleophile
Indium(III) Chloride 0.1 (10 mol%) Lewis Acid Catalyst

| Acetonitrile (MeCN) | Solvent | (0.5 M concentration) |

Step-by-Step Procedure:

  • Imine Pre-formation (Optional but Recommended):

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzyloxy)propanal (10 mmol) in dry MeCN (20 mL).

    • Add Benzylamine (10.5 mmol) dropwise.

    • Stir at Room Temperature (RT) for 30 minutes. Note: Pre-formation minimizes direct Abramov side-reaction (aldehyde + phosphite).

    • Observation: The solution may warm slightly; this indicates imine formation.

  • Catalyst & Phosphite Addition:

    • Add

      
       (1 mmol) to the reaction mixture.
      
    • Add Diethyl phosphite (12 mmol) via syringe.

  • Reaction:

    • Heat the mixture to 80°C under a nitrogen atmosphere.

    • Monitor by TLC (SiO2, 5% MeOH/DCM) or HPLC.

    • Timepoint: Reaction typically reaches completion in 4–6 hours.

  • Workup:

    • Cool to RT. Concentrated in vacuo to remove MeCN.

    • Dilute residue with Ethyl Acetate (EtOAc) and wash with saturated

      
       (2x) and Brine (1x).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify the crude oil via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Target Product: Diethyl (1-(benzylamino)-2-(benzyloxy)propyl)phosphonate.

Phase 3: Global Deprotection & Isolation

This phase removes the benzyl groups (N-Bn, O-Bn) and hydrolyzes the ethyl esters (P-OEt) to yield the free phosphonic acid.

Step-by-Step Procedure:

  • Ester Hydrolysis:

    • Dissolve the intermediate in 6N HCl (10 mL per gram of substrate).

    • Reflux (approx. 100-110°C) for 12–16 hours.

    • Mechanistic Note: This cleaves the ethyl phosphonate esters to the phosphonic acid. The benzyl groups may partially cleave here, but hydrogenolysis ensures complete removal.

    • Concentrate to dryness in vacuo to obtain a viscous oil or solid. Co-evaporate with water (3x) to remove excess HCl.

  • Hydrogenolysis (N/O-Debenzylation):

    • Dissolve the residue in MeOH:H2O (1:1).

    • Add Pd(OH)2/C (Pearlman’s Catalyst) (10 wt% loading).

    • Stir under

      
       atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12 hours at RT.
      
    • Filter through a Celite pad to remove the catalyst. Wash the pad with water.

    • Concentrate the filtrate.

  • Final Isolation (Propylene Oxide Method):

    • Dissolve the crude acid in a minimum amount of MeOH.

    • Add Propylene Oxide dropwise until precipitation occurs.

    • Mechanism:[1][2][3][4][5][6] Propylene oxide acts as an acid scavenger (removing HCl), allowing the amino-phosphonic acid to crystallize in its zwitterionic form.

    • Filter the white solid, wash with cold MeOH and Et2O.

    • Dry under high vacuum.

Mechanistic Causality & Troubleshooting

The Kabachnik-Fields reaction in this context proceeds via the "Imine Pathway" (Pathway A in literature) rather than the "Hydroxyphosphonate Pathway" (Pathway B).

Mechanism Substrates Aldehyde + Amine Imine Imine Intermediate (Activated by InCl3) Substrates->Imine - H2O Transition Nucleophilic Attack (P-C Bond Formation) Imine->Transition + Phosphite Phosphite Diethyl Phosphite (P(III) Tautomer) Product Alpha-Aminophosphonate Transition->Product

Caption: Mechanism favoring Imine formation to ensure N-C-P bond construction.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of ImineEnsure anhydrous solvents; Use molecular sieves (4Å) during reaction.
P-C-O Product Abramov ReactionAldehyde reacted with phosphite before amine. Pre-mix Amine + Aldehyde for 30 mins before adding Phosphite.
Oily Product Incomplete HydrolysisIncrease HCl reflux time; Ensure final isolation uses Propylene Oxide for crystallization.

Analytical Specifications (Self-Validation)

To validate the synthesis, the final product must meet these spectral criteria:

  • Physical State: White crystalline powder.

  • 
     NMR (
    
    
    
    , pH > 8):
    Single peak, typically
    
    
    15–22 ppm (characteristic of
    
    
    -aminophosphonates).
  • 
     NMR (
    
    
    
    ):
    • 
       ~1.2 ppm (d, 3H, 
      
      
      
      ).
    • 
       ~3.0-3.4 ppm (m, 1H, 
      
      
      
      ).
    • 
       ~3.9-4.2 ppm (m, 1H, 
      
      
      
      ).
    • Absence of aromatic signals (confirms complete debenzylation).

    • Absence of ethyl ester signals (triplet/quartet pattern).

References

  • Kabachnik, M. I., & Medved, T. Y. (1952).[3][5][6] New method for the synthesis of amino phosphonic acids.[2][3][4][7][8] Doklady Akademii Nauk SSSR, 83, 689.[3]

  • Fields, E. K. (1952).[3][5][7] The synthesis of esters of substituted amino phosphonic acids.[2][3][5][7] Journal of the American Chemical Society, 74(6), 1528–1531.

  • Keglevich, G., & Balint, E. (2012).[7] The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835.[7]

  • Ranu, B. C., Hajra, A., & Jana, U. (1999). General and simple synthesis of

    
    -aminophosphonates from aldehydes and ketones using indium(III) chloride as a catalyst. Organic Letters, 1(8), 1141–1143. 
    
  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields reaction: Synthetic potential and the problem of the mechanism. Russian Chemical Reviews, 67(10), 857.

Sources

Method

Pudovik reaction for 1-Amino-2-hydroxypropane phosphonic acid

Technical Application Note: High-Fidelity Synthesis of 1-Amino-2-hydroxypropylphosphonic Acid via Pudovik Reaction -Amino- -Hydroxyphosphonates Introduction & Scope This Application Note details the synthetic protocol fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Fidelity Synthesis of 1-Amino-2-hydroxypropylphosphonic Acid via Pudovik Reaction


-Amino-

-Hydroxyphosphonates

Introduction & Scope

This Application Note details the synthetic protocol for 1-Amino-2-hydroxypropylphosphonic acid , a structural bioisostere of the amino acid Threonine, where the planar carboxylic acid moiety is replaced by a tetrahedral phosphonic acid group. These


-aminophosphonates are critical transition-state analogs used in the development of antibacterial agents, enzyme inhibitors (specifically leucine aminopeptidase), and neuromodulators.

The synthesis relies on the Pudovik Reaction —the addition of a dialkyl phosphite to an imine (Schiff base). While the one-pot Kabachnik-Fields reaction is chemically similar, this protocol utilizes a stepwise Pudovik approach (Imine isolation


 Phosphonylation). This "High-Fidelity" route is selected to maximize diastereoselectivity and yield, specifically addressing the challenges posed by the labile 

-hydroxyl group and the creation of two contiguous stereocenters.

Strategic Analysis

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of a phosphite species (existing in equilibrium between the phosphonate form


 and the phosphite form 

) onto the electrophilic carbon of an aldimine.
  • Stereochemical Challenge: The starting material, 2-hydroxypropanal (lactaldehyde), contains a chiral center at C2. The Pudovik addition creates a new chiral center at C1. This results in the formation of diastereomers (syn and anti).

  • Control Strategy: To prevent side reactions (such as imine hydrolysis or competitive O-phosphorylation), the C2-hydroxyl group must be protected. A Lewis Acid catalyst is employed to coordinate the imine, enhancing electrophilicity and directing the stereochemical outcome via 1,2-asymmetric induction.

Reaction Coordinate Diagram

PudovikReaction Start Precursors: Protected Lactaldehyde + Benzylamine Imine Intermediate: Aldimine (Schiff Base) Start->Imine Condensation (-H2O) Transition Transition State: Lewis Acid Activation Imine->Transition + Lewis Acid (BF3·OEt2) Adduct Pudovik Adduct: Protected Phosphonate Transition->Adduct + Diethyl Phosphite (P-C Bond Formation) Final Target: 1-Amino-2-hydroxypropyl- phosphonic Acid Adduct->Final Global Deprotection (6N HCl, Reflux)

Figure 1: Reaction coordinate for the stepwise Pudovik synthesis of


-amino-

-hydroxyphosphonates.

Experimental Protocol

Materials & Reagents
ReagentRoleEquivalenceNotes
(S)-2-(Benzyloxyl)propanal Substrate1.0 eqProtected lactaldehyde. Prevents racemization.[1]
Benzylamine Amine Source1.05 eqPrimary amine for imine formation.
Diethyl Phosphite P-Nucleophile1.2 eqMust be freshly distilled.

Catalyst0.1 - 1.0 eqLewis Acid. Promotes anti-selectivity.[2]
Magnesium Sulfate (

)
DesiccantExcessEssential for driving imine formation.
Dichloromethane (DCM) Solvent-Anhydrous required.
Step-by-Step Methodology

Step 1: Formation of the Chiral Imine Rationale: Isolation of the imine prevents the hydrolysis of the aldehyde and allows for cleaner phosphite addition.

  • Charge a flame-dried round-bottom flask with (S)-2-(benzyloxyl)propanal (10 mmol) and anhydrous DCM (20 mL).

  • Add Benzylamine (10.5 mmol) dropwise at 0°C.

  • Add anhydrous

    
      (2 g) to the stirring solution to trap generated water.
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (disappearance of aldehyde).

  • Filter off the solids and concentrate the filtrate in vacuo to yield the crude imine. Note: Use immediately to avoid decomposition.

Step 2: Lewis Acid-Catalyzed Pudovik Reaction Rationale:


 activates the imine C=N bond. The bulky benzyl protection on the aldehyde directs the nucleophilic attack, typically favoring the anti-isomer (Cram product).
  • Dissolve the crude imine in anhydrous DCM (20 mL) under Argon atmosphere.

  • Cool the solution to -78°C (Dry ice/acetone bath).

  • Add Diethyl phosphite (12 mmol).

  • Add

    
      (10 mmol) dropwise. Caution: Exothermic.
    
  • Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Quench: Add saturated

    
     solution (15 mL).
    
  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Ethyl Acetate/Hexane gradient). Isolate the major diastereomer.

Step 3: Global Deprotection Rationale: Simultaneous removal of the N-benzyl, O-benzyl, and phosphonate ethyl esters.

  • Dissolve the purified phosphonate in 6N HCl (15 mL).

  • Reflux at 100°C for 6–8 hours.

  • Cool to RT and wash with Ether (2 x 10 mL) to remove organic byproducts (benzyl chloride).

  • Concentrate the aqueous layer to dryness.

  • Final Isolation: Dissolve residue in minimal MeOH and treat with Propylene Oxide (acid scavenger) to precipitate the zwitterionic product. Recrystallize from Ethanol/Water.

Validation & Quality Control

To ensure the protocol was successful, the following analytical signatures must be verified.

MethodExpected SignatureDiagnostic Value

NMR

18–24 ppm (decoupled)
Confirms C-P bond formation. Absence of signal at ~7 ppm (phosphite) or ~0 ppm (phosphate).

NMR
Doublet of doublets at

~3.2–3.5 ppm (

~15-20 Hz)
Characteristic of the

proton. Coupling constant indicates diastereomer (

vs

).
Mass Spec (ESI)

matches calc. mass
Confirms molecular weight and successful deprotection.

Troubleshooting Guide

  • Issue: Low Yield in Step 2.

    • Cause: Hydrolysis of the imine by trace water in the phosphite.

    • Solution: Distill Diethyl phosphite prior to use and ensure strict anhydrous conditions.

  • Issue: Poor Diastereoselectivity.

    • Cause: Temperature too high during addition; insufficient Lewis Acid.

    • Solution: Maintain -78°C strictly during catalyst addition. Switch to a bidentate Lewis Acid like

      
       if higher selectivity is required (though yield may suffer).
      
  • Issue: Product "Oiling Out" in Step 3.

    • Cause: Incomplete removal of HCl.

    • Solution: Co-evaporate with water/toluene multiple times before adding propylene oxide.

References

  • Pudovik, A. N. (1950). "New Method of Synthesis of Esters of Phosphonic and Phosphinic Acids". Doklady Akademii Nauk SSSR, 73, 499.

  • Keglevich, G., & Bálint, E. (2012).[1][2] "The Kabachnik-Fields Reaction: Mechanism and Synthetic Use".[1] Molecules, 17(11), 12821–12835.[1][2]

  • Ordóñez, M., et al. (2009). "Stereoselective Synthesis of -Aminophosphonates". Tetrahedron, 65(1), 17-49. (Authoritative review on stereochemical control in Pudovik reactions).
  • Fields, E. K. (1952).[1][2] "The Synthesis of Esters of Substituted Amino Phosphonic Acids". Journal of the American Chemical Society, 74(6), 1528–1531.

  • Abell, J. P., & Yamamoto, H. (2008). "Catalytic Enantioselective Pudovik Reaction". Journal of the American Chemical Society, 130(32), 10521–10523.

Sources

Application

Technical Application Note: 1-Amino-2-hydroxypropane Phosphonic Acid (1-AHP) as a Herbicidal Agent

Executive Summary This application note details the physicochemical properties, mode of action, and experimental protocols for 1-Amino-2-hydroxypropane phosphonic acid (1-AHP) . Belonging to the class of amino-hydroxy-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties, mode of action, and experimental protocols for 1-Amino-2-hydroxypropane phosphonic acid (1-AHP) . Belonging to the class of amino-hydroxy-phosphonates , 1-AHP represents a structural transition-state analogue capable of inhibiting key metabolic enzymes in plant biosynthesis. Unlike commercial standards such as Glyphosate (EPSPS inhibitor) or Glufosinate (Glutamine Synthetase inhibitor), 1-AHP is primarily utilized in research contexts to study phosphonate-based inhibition mechanisms and resistance pathways.

This guide provides researchers with standardized protocols for synthesis verification, formulation, and biological efficacy testing (pre- and post-emergence), ensuring reproducible data for drug development and agrochemical screening.

Chemical Identity & Mechanism of Action

Structural Characteristics

1-AHP is characterized by a stable carbon-phosphorus (C-P) bond, which resists enzymatic hydrolysis (phosphatases), allowing the molecule to persist in plant tissues and competitively inhibit phosphate-dependent enzymes.

  • IUPAC Name: (1-amino-2-hydroxypropyl)phosphonic acid

  • Molecular Formula: C₃H₁₀NO₄P

  • Chirality: The compound possesses two chiral centers (C1 and C2), resulting in four stereoisomers. Biological activity is often enantioselective, with specific isomers exhibiting significantly higher potency [1].

Mode of Action (MoA)

1-AHP functions as a Transition State Analogue . Its structure mimics high-energy intermediates formed during the transfer of phosphoryl groups or the condensation of amino acids.

  • Primary Target Hypothesis: Structural similarity to phosphoenolpyruvate (PEP) and glutamate suggests inhibition of:

    • EPSPS (5-enolpyruvylshikimate-3-phosphate synthase): Disrupting the Shikimate pathway (aromatic amino acid synthesis).

    • Glutamine Synthetase (GS): Disrupting nitrogen assimilation, leading to toxic ammonia buildup.

    • MurA Analogue (Plant-specific): Similar to Fosfomycin, it may target early steps in cell wall or plastid peptidoglycan synthesis.

MoA Visualization

The following diagram illustrates the competitive inhibition pathway where 1-AHP mimics the substrate, locking the enzyme in an inactive complex.

MoA_Pathway Substrate Native Substrate (e.g., PEP / Glutamate) Enzyme Target Enzyme (EPSPS / GS) Substrate->Enzyme Binds Complex_Active Enzyme-Substrate Complex (Active) Enzyme->Complex_Active Complex_Inactive Enzyme-Inhibitor Complex (Dead-End) Enzyme->Complex_Inactive Product Essential Metabolites (Amino Acids) Complex_Active->Product Catalysis Inhibitor 1-AHP (Inhibitor) Inhibitor->Enzyme Competitive Binding CellDeath Metabolic Starvation & Cell Death Complex_Inactive->CellDeath Pathway Blocked

Figure 1: Mechanism of Competitive Inhibition by 1-AHP. The inhibitor mimics the native substrate, forming a stable, non-functional complex with the target enzyme.

Experimental Protocols

Safety & Handling
  • Hazard: Phosphonates are generally low-toxicity to mammals but can be eye/skin irritants.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store lyophilized powder at -20°C. Solutions are stable at 4°C for 2 weeks.

Formulation for Foliar Application

To ensure leaf penetration, 1-AHP must be formulated with a surfactant. Pure aqueous solutions often bead off waxy cuticles (e.g., Brassica spp.).

Reagents:

  • 1-AHP (Synthesized or Commercial Standard)

  • Deionized Water (pH 6.0 - 7.0)

  • Surfactant: 0.1% v/v Tween-20 or Silwet L-77 (Organosilicone)

Protocol:

  • Stock Solution (100 mM): Dissolve 155 mg of 1-AHP in 10 mL of DI water. Adjust pH to 6.5 using 1M NaOH. Note: Extreme pH can alter the ionization state and uptake efficiency.

  • Working Solutions: Dilute stock to prepare a logarithmic series: 0 (Control), 0.1, 1.0, 10, 50, and 100 mM.

  • Adjuvant Addition: Add surfactant (0.1% v/v) immediately prior to application to prevent degradation or precipitation.

Post-Emergence Efficacy Assay (Arabidopsis thaliana)

This assay determines the IC₅₀ (concentration inhibiting 50% growth) of 1-AHP.

Workflow Diagram:

Experimental_Workflow Step1 Step 1: Plant Growth (2 weeks, Rosette Stage) Step2 Step 2: Formulation (1-AHP + 0.1% Tween-20) Step1->Step2 Step3 Step 3: Spray Application (200 µL per plant) Step2->Step3 Step4 Step 4: Incubation (7 Days, 16h Light/8h Dark) Step3->Step4 Step5 Step 5: Data Collection (Fresh Weight, Chlorosis Score) Step4->Step5

Figure 2: Post-Emergence Screening Workflow for 1-AHP.

Detailed Procedure:

  • Cultivation: Grow Arabidopsis thaliana (Col-0) in soil mix until the 4-leaf rosette stage (approx. 14 days).

  • Application: Using a fine-mist sprayer, apply 200 µL of Working Solution per plant. Ensure full coverage of the rosette.

  • Controls:

    • Negative Control: Water + Surfactant only.

    • Positive Control: Glufosinate-ammonium (10 mM).

  • Incubation: Return plants to growth chamber (22°C, 16h light).

  • Scoring (Day 7):

    • Visual Injury: 0 (No effect) to 100 (Complete necrosis).

    • Biomass: Cut rosettes at soil level and weigh (Fresh Weight).

    • Chlorophyll Content: Extract in 80% acetone and measure absorbance at 663 nm and 645 nm.

Analytical Verification (Capillary Electrophoresis)

To verify the purity and isomeric composition of synthesized 1-AHP, use Capillary Electrophoresis (CE) with a chiral selector [2].[1]

  • Instrument: CE System with UV detection (200 nm).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5) containing 20 mM chiral selector (e.g., O-9-(tert-butylcarbamoyl)quinine).

  • Voltage: 25 kV.

  • Injection: 50 mbar for 5 seconds.

  • Result: Expect separation of enantiomers. Isomer-specific activity can be tested by fractionating peaks.

Data Analysis & Interpretation

Expected Results

Amino-hydroxy-phosphonates typically induce slow-onset chlorosis (yellowing) followed by necrosis, characteristic of amino acid starvation.

Table 1: Typical Dose-Response Data (Hypothetical)

Concentration (mM)Visual Injury (Day 7)Fresh Weight (% of Control)Phenotype Description
0 (Control)0100%Healthy, green turgid leaves.
1.02085%Slight chlorosis at leaf tips.
10.06045%Severe chlorosis, growth arrest.
50.09510%Complete necrosis, tissue collapse.
Troubleshooting
  • Issue: No effect observed even at high doses.

    • Cause: Poor uptake or rapid metabolic degradation.

    • Solution: Increase surfactant concentration or switch to Silwet L-77 (super-spreader). Check pH of solution (ensure zwitterionic form).

  • Issue: Rapid burning (contact effect) rather than systemic chlorosis.

    • Cause: pH too low (<4.0) causing acid burn, or surfactant toxicity.

    • Solution: Adjust pH to 6.5; run a surfactant-only control.

References

  • Frontiers in Chemistry. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from [Link]

  • Chromatography Today. (2009). The Pursuit of Chiral Anion Exchange-Type Selectors: From Concept to Application. Retrieved from [Link]

  • MDPI Molecules. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Retrieved from [Link]

Sources

Method

Introduction: The Strategic Value of the Aminohydroxyphosphonate Scaffold

An authoritative guide for medicinal chemists and drug discovery scientists on the strategic application of 1-Amino-2-hydroxypropane Phosphonic Acid (AHPA) and its derivatives. This document provides in-depth mechanistic...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for medicinal chemists and drug discovery scientists on the strategic application of 1-Amino-2-hydroxypropane Phosphonic Acid (AHPA) and its derivatives. This document provides in-depth mechanistic rationale, validated synthetic and screening protocols, and data interpretation frameworks.

In the landscape of contemporary drug design, the quest for novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic properties is relentless. Among the various classes of organophosphorus compounds, α-aminophosphonates have emerged as exceptionally valuable mimics of α-amino acids.[1][2][3] Their structural analogy, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety, allows them to act as potent transition-state inhibitors of numerous enzymes, particularly proteases and peptidases.[1][4][5][6][7]

1-Amino-2-hydroxypropane phosphonic acid (AHPA) distinguishes itself within this class by incorporating a hydroxyl group on the carbon adjacent to the amino-bearing carbon. This seemingly simple addition introduces a chiral center and a potent hydrogen bonding group, providing a powerful lever for modulating binding affinity and stereospecific interactions with biological targets. This guide delineates the core principles for leveraging the AHPA scaffold in drug design, from initial concept to lead compound evaluation.

Part 1: Core Principles & Design Rationale

The Phosphonate Moiety: A Superior Carboxylate Bioisostere

The replacement of a carboxylate with a phosphonate is a cornerstone of modern medicinal chemistry for several key reasons:

  • Transition-State Mimicry: The tetrahedral geometry of the phosphonate group is a superb mimic of the high-energy tetrahedral transition state formed during amide or ester bond hydrolysis.[5][6][7] This makes phosphonate-containing molecules potent inhibitors of hydrolytic enzymes like metalloproteases, serine proteases, and HIV protease.[1][4]

  • Enhanced Binding Affinity: At physiological pH, the phosphonate group is typically dianionic, enabling it to form strong salt bridges and coordinate with metal ions (e.g., Zn²⁺ in metalloproteases) in enzyme active sites, often more effectively than a monoanionic carboxylate.[5]

  • Metabolic Stability: The carbon-phosphorus (C-P) bond is exceptionally robust and resistant to cleavage by native metabolic enzymes such as peptidases, leading to significantly improved in vivo stability and longer half-lives compared to their carboxylic acid counterparts.[8]

The 2-Hydroxy Group: A Critical Determinant of Specificity

The hydroxyl group in the AHPA scaffold is not a passive substituent; it is a critical driver of potency and selectivity.

  • Stereochemical Control: The presence of the hydroxyl group creates at least two stereocenters in the molecule. Biological systems are exquisitely sensitive to stereochemistry, and often only one enantiomer or diastereomer will exhibit the desired biological activity. Synthesizing stereochemically pure AHPA derivatives is therefore paramount for successful drug design.

  • Hydrogen Bonding Network: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows for the formation of additional, specific interactions with amino acid residues in the target's binding pocket, which can dramatically increase binding affinity and selectivity over other, less-decorated aminophosphonates.

  • Vectorial Orientation: The defined stereochemistry of the hydroxyl group helps to orient the rest of the molecule within the active site, ensuring that other pharmacophoric elements are positioned for optimal interaction.

G cluster_0 AHPA Scaffold cluster_1 Core Functional Groups cluster_2 Contributions to Drug Design Scaffold 1-Amino-2-hydroxypropane Phosphonic Acid Phosphonate Phosphonate Group Scaffold->Phosphonate Amino Amino Group Scaffold->Amino Hydroxyl Hydroxyl Group Scaffold->Hydroxyl TS_Mimic Transition-State Mimicry Phosphonate->TS_Mimic Tetrahedral Geometry Metabolic_Stability Metabolic Stability Phosphonate->Metabolic_Stability Robust C-P Bond Metal_Chelation Metal Ion Chelation (e.g., Zn²⁺) Phosphonate->Metal_Chelation Dianionic Nature Amino->Metal_Chelation Stereoselectivity Stereoselective Binding Hydroxyl->Stereoselectivity Creates Chiral Center H_Bonding Enhanced H-Bonding Hydroxyl->H_Bonding Donor/Acceptor

Caption: Key functional groups of the AHPA scaffold and their mechanistic contributions to drug design.

Part 2: Synthetic & Evaluation Protocols

Protocol: Stereoselective Synthesis of an N-Protected AHPA Derivative

The synthesis of enantiomerically pure AHPA derivatives is crucial. This protocol outlines a general approach using a chiral starting material and the Pudovik reaction, a reliable method for forming the C-P bond.[1][9]

Objective: To synthesize a protected (R)- or (S)-AHPA derivative suitable for further elaboration or deprotection.

Materials:

  • (R)- or (S)-N-Boc-2-aminopropan-1-ol (chiral starting material)

  • Dess-Martin Periodinane (DMP) or other suitable oxidizing agent

  • Anhydrous Dichloromethane (DCM)

  • Diethyl phosphite

  • Titanium (IV) isopropoxide [Ti(OⁱPr)₄] or other Lewis acid catalyst

  • Anhydrous Toluene

  • Saturated aqueous NaHCO₃ and NaCl (brine) solutions

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Oxidation (Step 1):

    • Dissolve (R)- or (S)-N-Boc-2-aminopropan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude aldehyde is typically used directly in the next step without further purification.

    • Causality: The alcohol must be oxidized to an aldehyde to create the electrophilic center for the subsequent nucleophilic attack by the phosphite. Using a chiral starting alcohol preserves the stereochemistry at the amino-bearing carbon.

  • Pudovik Reaction (Step 2):

    • In a separate flame-dried flask under argon, add the crude aldehyde from Step 1 dissolved in anhydrous toluene.

    • Add diethyl phosphite (1.2 eq).

    • Add the Lewis acid catalyst, e.g., Ti(OⁱPr)₄ (0.2 eq), dropwise at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or ³¹P NMR.

    • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃.

    • Filter the mixture through a pad of Celite® to remove titanium salts, washing with ethyl acetate.

    • Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the resulting diastereomeric mixture of protected AHPA derivatives by silica gel chromatography.

    • Causality: The Lewis acid activates the aldehyde carbonyl, facilitating the nucleophilic addition of the phosphite. This reaction creates the second stereocenter at the hydroxyl-bearing carbon, resulting in a mixture of diastereomers that can often be separated by chromatography.

Protocol: General Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of synthesized AHPA compounds against a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate (preferably fluorogenic or chromogenic)

  • Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)

  • Test compounds (AHPA derivatives) dissolved in 100% DMSO (10 mM stock)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Black or clear 96- or 384-well microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Compound Plating:

    • Create a serial dilution series of the test compounds in 100% DMSO in a separate plate (e.g., 11-point, 1:3 dilution starting from 10 mM).

    • Using a liquid handler or pipette, transfer a small volume (e.g., 100 nL) of the compound dilutions and controls (DMSO for 0% inhibition, positive control for 100% inhibition) into the final assay plate.

  • Enzyme Addition:

    • Dilute the enzyme to its final working concentration (e.g., 2X) in cold assay buffer.

    • Add the enzyme solution to all wells of the assay plate except for the "no enzyme" blank controls. Let the plate incubate for 15-30 minutes at room temperature to allow for compound-enzyme pre-incubation.

  • Reaction Initiation & Monitoring:

    • Prepare the substrate at its final working concentration (e.g., 2X, typically at or below its Kₘ value) in assay buffer.

    • Add the substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in a pre-warmed plate reader and measure the signal (fluorescence or absorbance) kinetically over 15-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic read) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - [Rate_Test - Rate_Blank] / [Rate_DMSO - Rate_Blank]).

    • Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness & Self-Validation:

  • Controls: Always include 0% (DMSO only) and 100% (saturating concentration of a known inhibitor) inhibition controls to define the assay window.

  • Z'-Factor: Calculate the Z'-factor for each assay plate using the high and low controls. A Z' > 0.5 indicates a robust and reliable assay.

  • Substrate Concentration: Using substrate at its Kₘ value ensures sensitivity to competitive inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

Summarize screening data in a clear tabular format to facilitate SAR analysis.

Compound IDStereochemistry (Cα, Cβ)R-Group ModificationTarget IC₅₀ (nM)Off-Target IC₅₀ (nM)
Lead-001(R, S)H120>10,000
Lead-002(S, R)H8,500>10,000
Lead-003(R, S)p-F-Phenyl258,000
Lead-004(R, R)p-F-Phenyl450>10,000

This format allows for rapid assessment of the impact of stereochemistry and substituent changes on potency and selectivity.

G cluster_workflow Drug Discovery Screening Cascade A Synthesized AHPA Library B Primary Screen (Single Dose % Inhibition) A->B C IC₅₀ Determination (Dose-Response) B->C Select 'Hits' D Mechanism of Action (e.g., Enzyme Kinetics) C->D Rank Potency E Cellular Assays (Potency & Toxicity) D->E Confirm Mechanism F Lead Compound E->F Validate in Cells

Caption: A streamlined screening workflow for identifying lead compounds from an AHPA library.

Conclusion

1-Amino-2-hydroxypropane phosphonic acid is a privileged scaffold in drug design, offering a pre-validated framework for creating potent and specific enzyme inhibitors. Its power lies in the synergistic combination of a transition-state mimicking phosphonate and a stereodirecting hydroxyl group. By employing stereocontrolled synthesis and robust in vitro evaluation cascades, researchers can effectively harness the potential of AHPA derivatives to develop novel therapeutics for a wide range of diseases. The protocols and principles outlined herein provide a solid foundation for any research program aiming to explore this promising chemical space.

References

  • Title: Remarkable Potential of the α-Aminophosphonate/Phosphinate Structural Motif in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: α- Aminophosphonates are key compounds as analogues of α-amino acids in medicinal chemistry an Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Aminophosphonic Acids of Potential Medical Importance Source: ResearchGate URL: [Link]

  • Title: Aminophosphonate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates Source: Medicinal Chemistry URL: [Link]

  • Title: (1-Amino-2-propenyl)phosphonic acid | C3H8NO3P | CID 124576 Source: PubChem URL: [Link]

  • Title: 1-Amino-2-hydroxyethane phosphonic acid | C2H8NO4P | CID 146852 Source: PubChem URL: [Link]

  • Title: Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles Source: MDPI URL: [Link]

  • Title: Phosphonic acid, [[(2-hydroxypropyl)amino]methyl]- Properties Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Biosynthesis of Phosphonic and Phosphinic Acid Natural Products Source: Chemical Reviews URL: [Link]

  • Title: Aminophosphonic and aminophosphinic acids : chemistry and biological activity Source: Semantic Scholar URL: [Link]

  • Title: Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications Source: Frontiers in Chemistry URL: [Link]

  • Title: (PDF) Biological Activity of Aminophosphonic Acids Source: ResearchGate URL: [Link]

  • Title: Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Editorial: Phosphonate Chemistry in Drug Design and Development Source: ResearchGate URL: [Link]

  • Title: α-AMINO ACID PHOSPHONIC ACID COMPOUNDS, METHOD OF PREPARATION AND USE THEREOF Source: Google Patents URL
  • Title: (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES Source: ResearchGate URL: [Link]

  • Title: α-Aminophosphonate analogue derived from 4-Hydroxybenzaldehd Source: Drug Design, Development and Therapy URL: [Link]

  • Title: Editorial: Phosphonate chemistry in drug design and development, Volume II Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Editorial: Phosphonate Chemistry in Drug Design and Development Source: Frontiers in Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Amino-2-hydroxypropane Phosphonic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-2-hydroxypropane phosphonic acid. Our focus is on practical, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-2-hydroxypropane phosphonic acid. Our focus is on practical, field-proven strategies to enhance reaction yield, minimize side-product formation, and overcome common purification challenges. The methodologies discussed are grounded in established chemical principles, providing not just procedural steps but also the causal logic behind them to empower effective troubleshooting and optimization.

Troubleshooting Guide: Common Issues and Solutions

Navigating the synthesis of α-aminophosphonates, particularly those with additional functional groups like a β-hydroxyl, often presents challenges that can impact yield and purity. This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?

Low yield is the most common issue, typically stemming from one of three areas: reagent quality, reaction conditions, or catalyst efficacy.[1]

Table 1: Troubleshooting Low Reaction Yields

Potential Cause Scientific Rationale Recommended Action & Protocol
Poor Reagent Quality Aldehydes, such as the required 2-hydroxypropanal, can readily oxidize to carboxylic acids or polymerize upon standing. Amines are hygroscopic and can absorb atmospheric CO₂. Dialkyl phosphites can hydrolyze over time, reducing the concentration of the active nucleophile.[1]Action: Use freshly distilled or purified reagents. Protocol: Purify 2-hydroxypropanal via distillation immediately before use. Use freshly opened, high-purity ammonia sources (or equivalents like benzylamine). Ensure dialkyl phosphite is stored under an inert atmosphere and is free of acidic impurities.
Suboptimal Reaction Conditions The kinetics of imine formation and phosphite addition are highly sensitive to temperature and solvent polarity. Exothermic reactions may require cooling to prevent side-product formation, while others may need heating to overcome activation energy barriers.[1]Action: Systematically screen reaction parameters. Protocol: Begin the reaction at 0°C or room temperature and monitor progress via TLC or ³¹P NMR. If no reaction occurs, incrementally increase the temperature. Test various solvents; while many reactions are run neat, solvents like toluene, ethanol, or acetonitrile can improve outcomes.[1]
Catalyst Inactivity or Inappropriateness Lewis or Brønsted acid catalysts are often required to activate the carbonyl or imine for nucleophilic attack. An inactive or poorly chosen catalyst will result in a sluggish or stalled reaction.[2]Action: Verify catalyst activity and consider alternatives. Protocol: Ensure the catalyst has been stored correctly (e.g., under an inert atmosphere for air-sensitive Lewis acids).[1] If using a common catalyst like InCl₃ or Sc(OTf)₃ without success, test a different class, such as a Brønsted acid (e.g., p-toluenesulfonic acid).

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Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing significant side-product formation. How can I improve the selectivity of my reaction?

The formation of side products is a major impediment to achieving high yields and complicates purification. The most common side reaction in a one-pot Kabachnik-Fields synthesis is the direct addition of the phosphite to the aldehyde (Abramov reaction).[1]

Side_Reaction_Pathways reactants Aldehyde + Amine + Phosphite imine Imine Intermediate reactants->imine + Amine (Fast) side_product Side Product: α-Hydroxyphosphonate reactants->side_product + Phosphite (Slow, Competing) product Desired Product: α-Aminophosphonate imine->product + Phosphite

Caption: Competing reaction pathways in aminophosphonate synthesis.

Primary Solution: Pre-form the Imine (The Pudovik Reaction)

The most effective strategy to prevent the formation of the α-hydroxyphosphonate side product is to separate the reaction into two distinct steps. By pre-forming the imine from 2-hydroxypropanal and the amine source first, and only then adding the dialkyl phosphite, the competing Abramov reaction is effectively eliminated.[1]

Experimental Protocol 1: Pudovik Synthesis of Diethyl (1-Amino-2-hydroxypropyl)phosphonate

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add a suitable anhydrous solvent (e.g., toluene or dichloromethane).[1]

    • Add the amine source (e.g., benzylamine, 1.0 mmol) and a dehydrating agent such as anhydrous magnesium sulfate.

    • Cool the mixture to 0°C and add freshly distilled 2-hydroxypropanal (1.0 mmol) dropwise.

    • Allow the mixture to stir at room temperature until imine formation is complete. Monitor progress by TLC or ¹H NMR by observing the disappearance of the aldehyde proton.

  • Phosphite Addition:

    • Once imine formation is confirmed, add diethyl phosphite (1.0 mmol) to the reaction mixture.

    • If required, add a suitable catalyst (e.g., a Lewis acid).

    • Continue stirring at the optimized temperature, monitoring the reaction until completion.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl (1-benzylamino-2-hydroxypropyl)phosphonate.

Q3: I've successfully synthesized the phosphonate ester, but I'm struggling with the final purification. What are the best methods?

Purification challenges arise from the zwitterionic and highly polar nature of the final phosphonic acid, as well as the potential for the intermediate ester to be a non-crystalline oil.[1][3]

For the Phosphonate Ester (Intermediate):

  • Problem: The crude product is an oil and does not crystallize.

  • Solution: Silica gel column chromatography is the most effective method.[1]

    • Technique: Use a gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by adding a more polar solvent like methanol. The choice of eluent is critical and must be optimized for the specific product.[1]

For the Final Phosphonic Acid:

  • Problem: The final product is difficult to separate from inorganic salts after hydrolysis.

  • Solution: Ion-exchange chromatography is the superior method for purifying highly polar, zwitterionic compounds like aminophosphonic acids.[4]

Experimental Protocol 2: Purification of 1-Amino-2-hydroxypropane Phosphonic Acid via Ion-Exchange Chromatography

  • Resin Preparation:

    • Prepare a column with a strong cation-exchange resin (e.g., Dowex 50).[4]

    • Equilibrate the column by washing thoroughly with deionized water or a suitable buffer until the eluent pH is neutral.

  • Sample Loading and Elution:

    • Dissolve the crude phosphonic acid (post-hydrolysis and neutralization) in a minimal amount of deionized water.

    • Carefully load the sample onto the top of the resin bed.

    • Begin elution with deionized water to wash away anionic and neutral impurities.

    • Elute the desired aminophosphonic acid from the column using an appropriate eluent, such as a dilute aqueous ammonia or formic acid solution.[4]

  • Fraction Collection and Isolation:

    • Collect fractions and analyze them for the presence of the product using TLC (with a suitable stain like ninhydrin) or HPLC.

    • Combine the pure fractions and remove the volatile eluent (and water) under reduced pressure or by lyophilization to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for the final hydrolysis step to convert the phosphonate ester to the phosphonic acid?

The de-esterification of the phosphonate ester is a critical final step. The two most common methods are strong acid hydrolysis and silylation-methanolysis.

  • Acid Hydrolysis (e.g., refluxing with 6M HCl): This is a robust and common method. However, a significant risk is the potential for P-C bond cleavage under harsh acidic conditions, especially if the molecule has activating groups.[3] The presence of the β-hydroxy group may also lead to side reactions like elimination. It is crucial to monitor the reaction carefully and use the mildest conditions necessary for complete hydrolysis.

  • McKenna Reaction (TMS-Br): Treatment with bromotrimethylsilane (TMS-Br) followed by methanolysis is a much milder and often preferred method for sensitive substrates.[3] It typically proceeds at room temperature and avoids the harshness of refluxing acid. However, this method can sometimes induce cleavage of other sensitive functional groups if not properly controlled.[3]

Q2: How can I effectively monitor the progress of my reaction?

Effective monitoring is key to determining the optimal reaction time, preventing the formation of degradation products from prolonged reaction times.[1]

  • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting materials and the appearance of the product spot.

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique. The phosphorus chemical shifts for the starting dialkyl phosphite (typically ~0-10 ppm) and the resulting α-aminophosphonate product (typically ~20-30 ppm) are well-separated, allowing for clear and quantitative tracking of the reaction's progress.

Q3: My starting material is 1-amino-2-propanol. Should I protect the hydroxyl group before the reaction?

While not always necessary, protecting the secondary alcohol can prevent potential side reactions and simplify purification.

  • Rationale for Protection: The hydroxyl group could potentially compete as a nucleophile, especially if strong Lewis acids are used. Protecting it as a silyl ether (e.g., TBDMS ether) or a benzyl ether can ensure the reaction proceeds cleanly at the amine functionality.

  • Rationale against Protection: It adds two steps to the synthesis (protection and deprotection), which can lower the overall yield. Many Kabachnik-Fields and Pudovik reactions tolerate free hydroxyl groups. The best approach is often determined empirically. If side reactions involving the hydroxyl group are suspected, a protection strategy should be implemented.

References

  • Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. PMC. Retrieved from [Link]

  • Varga, T., & Keglevich, G. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. Retrieved from [Link]

  • Ordóñez, M., & Cativiela, C. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry. Retrieved from [Link]

  • Drabowicz, J., et al. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 1-Amino-2-hydroxypropane Phosphonic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 1-Amino-2-hydroxypropane phosphonic acid. This guide is designed to provide in-depth, field-proven insig...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Amino-2-hydroxypropane phosphonic acid. This guide is designed to provide in-depth, field-proven insights into the stability of this compound. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your reagents. Here, we address common stability issues encountered during research and development, offering not just solutions but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs): Core Stability Concepts

This section addresses fundamental questions regarding the chemical nature and stability of 1-Amino-2-hydroxypropane phosphonic acid.

Q1: What is 1-Amino-2-hydroxypropane phosphonic acid and what are its key structural features?

1-Amino-2-hydroxypropane phosphonic acid is an organophosphorus compound and a structural analog of the amino acid alanine. Its key features include a stable carbon-phosphorus (C-P) bond, an amino group at the alpha position (C1), and a hydroxyl group at the beta position (C2). The presence of the phosphonic acid group instead of a carboxylic acid group gives it unique biochemical properties, making it a subject of interest in medicinal chemistry and drug development.

Caption: Structure of 1-Amino-2-hydroxypropane phosphonic acid.

Q2: How does its stability compare to phosphate esters?

Phosphonates, including this compound, are significantly more stable than their phosphate ester counterparts. This enhanced stability is attributed to the direct carbon-phosphorus (C-P) bond, which is resistant to chemical and enzymatic hydrolysis compared to the more labile phosphorus-oxygen (P-O) bond found in phosphates.[1] This inherent stability is a key reason for their use as bioisosteres in drug design.[1]

Q3: What are the primary factors that can compromise the stability of 1-Amino-2-hydroxypropane phosphonic acid in a laboratory setting?

Despite the robust C-P bond, several factors can lead to degradation or compromised purity:

  • Aggressive pH Conditions: Extremes of pH can affect the ionization state of the amino and phosphonic acid groups, potentially leading to side reactions or reduced solubility.

  • Presence of Metal Ions: Certain transition metal ions, such as Mn(II) and Fe(II)/Fe(III), can catalyze oxidative or photodegradative decomposition of aminophosphonates.[2]

  • Strong Oxidizing Agents: The amino and hydroxyl groups can be susceptible to oxidation.

  • Elevated Temperatures: While thermally stable under normal conditions, prolonged exposure to high temperatures can initiate decomposition pathways.[3]

  • Moisture: Some phosphonic acids are hygroscopic, and absorption of water can affect sample weight accuracy and potentially promote hydrolysis of impurities or formulation components.[4]

Troubleshooting Guide: Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter.

Problem 1: My sample shows unexpected peaks or a loss of the parent compound in my analytical run (HPLC, LC-MS).
  • Potential Cause: Degradation in Solution This is one of the most common issues, often stemming from the preparation and storage of stock solutions. Aminophosphonates can undergo slow decomposition in aqueous media, a process that can be accelerated by contaminants.[2]

  • Expert Analysis & Causality The appearance of new peaks suggests the formation of degradation products. A common degradation pathway for aminopolyphosphonates involves the release of smaller molecules like aminomethylphosphonic acid (AMPA).[2] This can be catalyzed by trace metal ions in your solvent or buffer salts, which facilitate oxidation or photodegradation.[2] The pH of your solution is also critical; non-optimal pH can lead to instability or aggregation.

  • Troubleshooting Workflow

Caption: Workflow for troubleshooting sample degradation in solution.

  • Preventative Protocol: Preparation of a Stable Stock Solution

    • Solvent Selection: Use HPLC-grade or Milli-Q purified water with low metal content. If using buffers, prepare them fresh from high-purity salts.

    • pH Control: Unless your experiment dictates otherwise, maintain a near-neutral pH (6.5-7.5). Phosphonates are effective at complexing metal ions in alkaline solutions, which can be a factor in their stability.[5]

    • Filtration: Filter the final solution through a 0.22 µm sterile filter to remove particulates and potential microbial contamination.

    • Storage: Store aqueous stock solutions frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.

Problem 2: I'm observing variability in experimental results between different batches or over time.
  • Potential Cause: Improper Solid-State Storage or Handling The stability of the compound in its solid form is crucial for long-term reproducibility. Inconsistent handling can lead to gradual degradation or contamination.

  • Expert Analysis & Causality Aminophosphonic acids can be sensitive to atmospheric moisture and oxygen over long periods.[4][6] Safety data sheets for related compounds often recommend storing them under an inert atmosphere and protecting them from moisture.[4][6] Failure to do so can lead to hydration, oxidation, or reaction with atmospheric CO₂, compromising the sample's purity and affecting its effective concentration in subsequent experiments.

  • Recommended Storage and Handling Protocols

ParameterRecommendationRationale
Temperature Store at 2-8°C or as specified by the supplier.[7]Reduces the rate of potential solid-state degradation reactions.
Atmosphere Store in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[6]Prevents slow oxidation by atmospheric oxygen and reaction with moisture.
Light Protect from light by storing in an amber vial or in the dark.[7]Minimizes the risk of light-induced degradation.
Handling Use in a controlled environment, such as a glove box or in a room with low humidity. Equilibrate the container to room temperature before opening to prevent condensation.Prevents moisture absorption by the potentially hygroscopic solid.
Problem 3: My compound appears to decompose when heated during an experimental step.
  • Potential Cause: Thermal Decomposition While generally stable, the molecule can degrade at elevated temperatures, for example, during a derivatization step, in a GC injector, or during lyophilization from certain solvents.

  • Expert Analysis & Causality Thermal decomposition of phosphonic acids can involve the destruction of the C-P bond and intramolecular elimination reactions, releasing water and other small molecules.[3] For a molecule with amino and hydroxyl groups, complex degradation pathways can be initiated by heat. The exact decomposition temperature depends on the compound's structure and purity.

  • Troubleshooting and Methodological Adjustments

    • Characterize Thermal Stability: If thermal lability is suspected, perform a Thermogravimetric Analysis (TGA) on a small sample. This will determine the onset temperature of decomposition and guide the selection of safe operating temperatures for your experiments.

    • Avoid Excessive Heat: When removing solvents, use a rotary evaporator at moderate temperatures (<40°C). If lyophilizing, ensure the product temperature remains low throughout the process.

    • Alternative Analytical Methods: If you suspect degradation during GC analysis, switch to a less thermally aggressive method like HPLC or LC-MS, which operate at or near ambient temperature.

    • Derivatization Conditions: If a derivatization reaction requires heat, run a time and temperature course experiment to find the minimum conditions required to achieve complete reaction without significant degradation. Analyze samples at multiple time points (e.g., 15 min, 30 min, 60 min) to monitor for the appearance of degradation products.

References
  • K. Drzyzga, J. Lipok, "Analytical insight into degradation processes of aminopolyphosphonates as potential factors that induce cyanobacterial blooms," Environmental Science and Pollution Research, [Link]

  • A. Forlani et al., "Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase," Biochemistry, [Link]

  • A. Forlani et al., "Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase," ACS Publications, [Link]

  • M. R. Ganjali et al., "Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications," Frontiers in Chemistry, [Link]

  • A. M. Fouda et al., "The stability of α-amino phosphonic acids 6b," ResearchGate, [Link]

  • G. Forlani, "The Microbial Degradation of Natural and Anthropogenic Phosphonates," MDPI, [Link]

  • C. D. Stalikas, C. N. Konidari, "Analytical methods to determine phosphonic and amino acid group-containing pesticides," ScienceDirect, [Link]

  • C. D. Stalikas, C. N. Konidari, "Analytical methods to determine phosphonic and amino acid group-containing pesticides," Journal of Chromatography A, [Link]

  • K. Popov et al., "Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report)," ResearchGate, [Link]

  • F. Palacios et al., "Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles," MDPI, [Link]

  • F. Palacios et al., "Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells," PMC, [Link]

  • M. Johnson, "Synthesis of 1, 2 Amino Alcohols through Arbuzov Method," CSB and SJU Digital Commons, [Link]

  • National Center for Biotechnology Information, "1-Amino-2-hydroxyethane phosphonic acid," PubChem, [Link]

  • A. Forlani et al., "(R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase, a new PLP-dependent enzyme involved in bacterial phosphonate degradation," ResearchGate, [Link]

  • M. Gosecka et al., "Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid," MDPI, [Link]

  • A. Charisiadou et al., "Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru)," MDPI, [Link]

  • S. Gaan et al., "Investigation of thermal decomposition of phosphonic acids," ResearchGate, [Link]

  • Occupational Safety and Health Administration, "1-Amino-2-propanol," OSHA, [Link]

  • National Center for Biotechnology Information, "1-Aminoethylphosphonic acid, (R)-," PubChem, [Link]

  • J-GLOBAL, "3-Amino-2-oxopropyl phosphate," J-GLOBAL, [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 1-Amino-2-hydroxypropane phosphonic acid

Welcome to the technical support center for the analysis of 1-Amino-2-hydroxypropane phosphonic acid and related aminophosphonic acids. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1-Amino-2-hydroxypropane phosphonic acid and related aminophosphonic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content herein is structured to offer not just solutions, but also the underlying scientific principles to empower you in your HPLC method development and optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of 1-Amino-2-hydroxypropane phosphonic acid. The question-and-answer format is intended to help you quickly identify and resolve your analytical challenges.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my analyte?

A1: Poor peak shape is a common issue, especially with highly polar and chelating compounds like aminophosphonic acids. The causes can be multifaceted, originating from the column, mobile phase, or sample solvent.

  • Column-Related Issues:

    • Secondary Silanol Interactions: The phosphonic acid group can interact strongly with free silanol groups on the surface of silica-based reversed-phase columns, leading to peak tailing.[1] This is particularly problematic for basic analytes.

    • Column Contamination: Accumulation of contaminants from samples or the mobile phase can distort peak shape.[2] Regular column cleaning is crucial.[2]

    • Column Void/Collapse: A sudden pressure change or operating at a pH outside the column's stable range can cause a void at the column inlet, leading to peak splitting or broadening for all analytes.[1][3][4]

  • Mobile Phase and Sample Solvent Mismatch:

    • If your sample is dissolved in a solvent significantly stronger (more eluting power) than your initial mobile phase, it can cause peak distortion and broadening.[2] It is always best to dissolve your sample in the mobile phase itself if possible.[2][3]

    • Insufficient Buffering: The pH of the mobile phase is critical for controlling the ionization state of your analyte.[5] If the buffer capacity is too low, the injection of the sample can locally alter the pH on the column, leading to inconsistent retention and peak shape.[6]

  • Analyte-Specific Issues:

    • Metal Chelation: Aminophosphonic acids can chelate with metal ions present in the HPLC system (e.g., stainless steel frits, tubing) or on the silica support. This can result in severe peak tailing. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can mitigate this issue.[7]

Troubleshooting Workflow for Poor Peak Shape

G start Poor Peak Shape Observed q1 Is the issue affecting all peaks? start->q1 a1_yes Yes q1->a1_yes a1_no No, only the analyte peak q1->a1_no check_system Inspect for system issues: - Column void/collapse - Blocked frit - Leaks a1_yes->check_system check_analyte Focus on analyte-specific issues a1_no->check_analyte end Improved Peak Shape check_system->end q2 Is the analyte polar/ionizable? check_analyte->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no optimize_mp Optimize Mobile Phase: - Adjust pH (≥2 units from pKa) - Increase buffer strength - Add chelating agent (e.g., EDTA) a2_yes->optimize_mp check_sample Review Sample Preparation: - Match sample solvent to mobile phase - Filter samples a2_no->check_sample check_column Evaluate Column Chemistry: - Consider end-capped columns - Try alternative stationary phases (e.g., HILIC, mixed-mode) optimize_mp->check_column check_column->check_sample check_sample->end

Caption: A logical workflow for troubleshooting poor peak shape.

Q2: My analyte has very low or no retention on a C18 column. What can I do?

A2: 1-Amino-2-hydroxypropane phosphonic acid is a highly polar molecule, and as such, it will have very little retention on traditional non-polar stationary phases like C18 under typical reversed-phase conditions.[8][9] Here are several strategies to increase retention:

  • Derivatization: This is the most common and effective approach. Derivatizing the primary amine group with a hydrophobic reagent will significantly increase its retention on a reversed-phase column.[10][11]

    • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (like 3-mercaptopropionic acid, MPA) to form a highly fluorescent isoindole derivative.[11][12][13] This not only increases hydrophobicity for better retention but also provides high sensitivity for fluorescence detection.[11][14]

    • 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Another popular reagent that reacts with primary and secondary amines to form a stable, UV-active derivative.[7][15][16] This is often used for LC-MS applications.[7][8][17]

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high percentage of organic solvent.[18][19] This is an excellent alternative for retaining and separating highly polar compounds without derivatization.[19]

    • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[20] Anion-exchange columns can be used to retain the negatively charged phosphonic acid group.[20]

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds.[18]

Q3: I am derivatizing with OPA, but my results are not reproducible. Why?

A3: While OPA derivatization is a powerful technique, the stability of the resulting derivatives can be a challenge, leading to poor reproducibility if not controlled properly.

  • Derivative Instability: OPA derivatives can be unstable over time.[13] It is crucial to automate the derivatization process using an autosampler to ensure a consistent reaction time for all samples and standards just before injection.[11][14] A reaction time of around 30 to 60 seconds is often optimal.[11][14]

  • Reagent Degradation: The OPA reagent itself can degrade. It should be prepared fresh and protected from light.

  • pH Control: The derivatization reaction is pH-dependent and typically carried out in a borate buffer around pH 9.5-10.4.[7][13][17] Inconsistent buffer preparation can lead to variable derivatization efficiency.

  • Excess Reagent: While an excess of the derivatizing reagent is necessary, a very large excess of FMOC-Cl, for instance, can lead to interfering side peaks.[15]

OPA/MPA Derivatization Workflow

G cluster_prep Reagent Preparation cluster_reaction Automated Derivatization borate Borate Buffer (e.g., 0.2 M, pH 10) opa_mpa OPA/MPA Solution (Prepare Fresh) sample 10 µL Sample/ Standard mix Mix Reagents: 45 µL OPA/MPA 45 µL Borate Buffer sample->mix react React for 1 min mix->react inject Inject 1 µL into HPLC react->inject

Caption: Automated pre-column derivatization with OPA/MPA.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q: What is a good starting point for developing an HPLC method for 1-Amino-2-hydroxypropane phosphonic acid?

A: A robust starting point would be a reversed-phase HPLC method with pre-column derivatization using OPA/MPA and fluorescence detection due to its high sensitivity and selectivity.[10][14]

ParameterRecommended Starting ConditionRationale
Derivatization Automated pre-column with OPA/3-MPAIncreases hydrophobicity for RP retention and provides high sensitivity.[11][12] Automation ensures reproducibility.[14]
Column C18, 2.1 or 4.6 mm ID, < 5 µm particle sizeStandard reversed-phase column suitable for the hydrophobic derivatives.[11][14] Smaller particle sizes offer higher efficiency.[21]
Mobile Phase A Aqueous buffer (e.g., 20-50 mM Phosphate or Acetate), pH 6.5-7.5Controls the ionization state of any residual acidic/basic groups and ensures method robustness.[5]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.[22][23]
Gradient Start with a low %B (e.g., 10-20%) and ramp up to a high %B (e.g., 70-80%)To elute the derivatized analyte and clean the column.
Detection Fluorescence Detector (Ex: ~340 nm, Em: ~450 nm)OPA derivatives are highly fluorescent, offering excellent sensitivity.
Column Temp. 30-40 °CImproves peak shape and reduces viscosity.[24]

Q: How do I choose the right HPLC column?

A: The choice of column depends heavily on your chosen analytical strategy.

  • For Derivatized Analytes (Reversed-Phase): A standard end-capped C18 or C8 column is usually sufficient.[25] Look for columns with low silanol activity to minimize secondary interactions.

  • For Underivatized Analytes:

    • HILIC: A silica or amide-based HILIC column is a good choice.[19] These columns retain polar compounds from a mobile phase high in organic solvent.

    • Ion-Exchange: Anion-exchange columns are suitable for retaining the negatively charged phosphonic acid.[20]

    • Pore Size: For small molecules like this analyte (<2000 MW), a pore size of 100-120 Å is appropriate.[9][21]

Sample Preparation

Q: What are the key considerations for sample preparation?

A: Proper sample preparation is critical for accurate and reliable results.

  • Extraction: The analyte is highly water-soluble. Aqueous extraction, potentially with a small amount of acid (e.g., 0.1 M HCl) to ensure protonation of the amine, is a good starting point.[11]

  • Protein Precipitation: If your sample matrix contains proteins (e.g., plasma), they must be removed. This can be done by adding a precipitating agent like trichloroacetic acid (TCA) or a high concentration of an organic solvent like acetonitrile.

  • Filtration: Always filter your samples through a 0.22 or 0.45 µm filter before injection to remove particulates that could clog the column.[26]

  • Neutralization: If your sample is in a strong acid (e.g., from protein hydrolysis), it may need to be neutralized before derivatization, as the reaction requires a basic pH.

Detailed Experimental Protocols

Protocol 1: Automated Pre-Column Derivatization with OPA/3-MPA

This protocol is adapted from established methods for amino acid analysis.[11]

Reagents:

  • Borate Buffer (0.2 M, pH 10.0): Dissolve boric acid in ultrapure water, and adjust the pH to 10.0 with a concentrated sodium hydroxide solution.

  • OPA Stock Solution (50 mg/mL): Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol.

  • 3-MPA (3-mercaptopropionic acid): Use as received.

  • Derivatization Reagent: In a clean vial, combine 450 µL of the OPA stock solution with 50 µL of 3-MPA. This reagent should be prepared fresh daily.

Procedure (for a programmable autosampler):

  • Transfer your standards and prepared samples into autosampler vials.

  • In a separate vial, place the freshly prepared Derivatization Reagent.

  • In another vial, place the Borate Buffer.

  • Program the autosampler to perform the following sequence for each injection: a. Aspirate 45 µL of Borate Buffer. b. Aspirate 10 µL of sample/standard. c. Aspirate 45 µL of Derivatization Reagent. d. Mix the contents in the needle or a mixing loop (specifics depend on the autosampler model). e. Allow a reaction time of 1 minute. f. Inject 1-5 µL of the final mixture onto the HPLC column.

References

  • JASCO. (2022, January 31).
  • In-Needle Pre-Column Derivatization for Amino Acid Quantific
  • JASCO. (2023, November 22).
  • Jochems, P., Schad, G. J., & Kraft, V. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Huber, J. W., & Calabrese, K. L. (1985). DERIVATIZATION OF AMINOPHOSPHONIC ACIDS FOR HPLC ANALYSIS.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org.
  • Huber, J. W., & Calabrese, K. L. (2006, December 13). Derivatization of Aminophosphonic Acids for HPLC Analysis. Taylor & Francis.
  • Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization. (2023, May 24).
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Tölgyesi, Á., Tóth, E., Farkas, T., Simon, A., Dernovics, M., & Bálint, M. (2022, March 25).
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MicroSolv.
  • Improved Detection of Glyphosate, Aminomethylphosphonic acid, and Glufosinate via Solid Phase Extraction and Liquid Chrom
  • Troubleshooting Peak Shape Problems in HPLC.
  • Determination of Glyphosate and Aminomethylphosphonic Acid Residues in Foods Using High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry. (2025, August 5).
  • Analysis of Glyphosate and Aminomethylphosphonic Acid in Nutritional Ingredients and Milk by Derivatization with Fluorenylmethyloxycarbonyl Chloride and Liquid Chromatography–Mass Spectrometry. (2015, June 10).
  • New Standardized Procedure to Extract Glyphosate and Aminomethylphosphonic Acid from Different Matrices: A Kit for HPLC-UV Detection. (2025, February 2). UniTo.
  • organic acids by HPLC? (2019, November 17).
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Glyphosate and Aminomethylphosphonic acid (AMPA) analysis in plants using LC-MS/MS ASMS 2018. Shimadzu.
  • Derivatization of Aminophosphonic Acids for HPLC Analysis. (n.d.). ScienceON.
  • HPLC Separation of Phosphorous and Phosphoric Acids. (2012, July 10). SIELC Technologies.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11).
  • Phosphonic Acid in W
  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • HPLC Column Selection Guide. Linklab.
  • HPLC Column Selection Guide.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • analysis of amino acids by high performance liquid chrom
  • 1-Amino-2-propanol Method number: Target concentr
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • HPLC Method for Detecting Amino Acid. (2015, October 22).
  • Derivitization of Amino Acids Using W
  • Rao, B. M., et al. Determination of amino acid without derivatization by using HPLC - HILIC column. J. Chem. Pharm. Res., 2010, 2(2): 372-380.
  • Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. (2015, March 15).

Sources

Optimization

Technical Support Center: Crystallization of 1-Amino-2-hydroxypropane Phosphonic Acid (AHP)

Status: Active Responder: Dr. Aris Thorne, Senior Application Scientist Department: Process Chemistry & Solid State Development Introduction: The "Zwitterionic Trap" Welcome to the technical support portal.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Responder: Dr. Aris Thorne, Senior Application Scientist Department: Process Chemistry & Solid State Development

Introduction: The "Zwitterionic Trap"

Welcome to the technical support portal. If you are struggling to crystallize 1-Amino-2-hydroxypropane phosphonic acid (AHP) , you are likely encountering what we call the "Zwitterionic Trap."

Like its structural analogues (e.g., Fosfomycin derivatives or Aminomethylphosphonic acid), AHP is a small, highly polar molecule containing both a basic amine (


) and an acidic phosphonate (

) group. In aqueous solution, it exists primarily as a zwitterion , forming a robust hydrogen-bonding network with water. This makes it thermodynamically reluctant to shed its hydration shell and form a crystal lattice, often resulting in "oiling out" (Liquid-Liquid Phase Separation) or gelation rather than crystallization.

This guide moves beyond standard textbook advice, focusing on the specific thermodynamic manipulations required to isolate this class of amino-hydroxy-phosphonates.

Module 1: The Core Protocol (The "Happy Path")

Before troubleshooting, ensure your baseline process matches this validated workflow. This protocol minimizes the risk of oiling out by controlling the Metastable Zone Width (MSZW).

Standard Operating Procedure (SOP-AHP-01)
StepActionMechanism / Rationale
1. Desalting Pass crude aqueous solution through a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W). Elute with

or HCl, then strip solvent.
Crucial: Inorganic salts (NaCl, KCl) drastically widen the MSZW, making nucleation nearly impossible. You must start with a salt-free oil/solid.
2. Dissolution Dissolve the crude residue in Min. Vol. Water at 50°C.AHP is highly soluble in water; we want a near-saturated solution, but not supersaturated yet.
3. pH Adjustment Adjust pH to the Isoelectric Point (pI) . For AHP, this is typically pH 4.5–5.5 .Solubility is lowest at the pI where the net charge is zero. At pH < 3 or pH > 7, the molecule is ionic and highly soluble.
4. Antisolvent Add Methanol (MeOH) or Ethanol (EtOH) dropwise at 50°C until slight turbidity persists.Alcohols reduce the dielectric constant of the solvent, forcing the zwitterion out of solution.
5. Seeding Add 0.5 wt% seed crystals (if available) or scratch the vessel wall.Bypasses the high energy barrier for nucleation.
6. Cooling Ramp down to 5°C at a rate of 5°C/hour .Slow cooling prevents "crashing out" (amorphous precipitation) or oiling out.

Module 2: Troubleshooting & FAQs

Category 1: "My solution turned into a sticky oil/gum."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the antisolvent is added too fast or the temperature is too high. The system enters a "spinodal decomposition" region where it separates into a polymer-rich liquid phase (the oil) and a solvent-rich phase, rather than nucleating crystals.

Corrective Actions:

  • The "Re-heat and Seed" Method:

    • Do not discard the oil. Re-heat the mixture until it becomes a single phase again (clear solution).

    • Add more water (approx. 5-10% of total volume). Counter-intuitive? Yes. But oiling out often happens because the solvent system is too "dry" (too much alcohol), forcing the hydrated zwitterion to separate as a liquid hydrate.

    • Cool extremely slowly (1°C/hour) and add seed crystals before the oiling point.

  • Change Antisolvent: Switch from Ethanol to Isopropanol (IPA) or Acetone . Acetone is a "harder" antisolvent but can sometimes trigger immediate amorphous precipitation. Use with caution.

Category 2: "I adjusted the pH, but nothing precipitates."

Diagnosis: You are likely missing the Isoelectric Point (pI) or the ionic strength is too high.

Corrective Actions:

  • Determine Exact pI: Perform a Zeta Potential scan if possible. If not, set up 5 small vials with pH adjusted to 3.5, 4.0, 4.5, 5.0, and 5.5. Add antisolvent to all. The vial with the fastest turbidity indicates the true pI.

  • Salt Formation Strategy: If the free acid (zwitterion) refuses to crystallize, you must switch to a salt form.

    • Monosodium Salt: Adjust pH to ~8.0 with NaOH. Crystallize using Methanol.[1]

    • Dicyclohexylamine (DCHA) Salt: This is the "Gold Standard" for stubborn phosphonates. Add 1.1 eq of DCHA. The bulky hydrophobic amine often forces lattice formation.

Category 3: "The product is a gel/glass."

Diagnosis: Hydrogen bonding network is too strong (kinetic entrapment).

Corrective Actions:

  • Sonication: Apply ultrasound (35-40 kHz) during the antisolvent addition. This breaks the hydrogen-bonded clusters and encourages ordered nucleation.

  • Hydrothermal Aging: Hold the gel at 40-50°C for 24-48 hours. This process (Ostwald Ripening) allows the amorphous gel to reorganize into a thermodynamic crystal lattice.

Module 3: Visualization of Logic

Figure 1: The Crystallization Decision Tree

This diagram outlines the logical flow for determining the correct isolation strategy based on your observation.

CrystallizationWorkflow Start Crude Aqueous Solution CheckSalts Are Inorganic Salts Present? Start->CheckSalts Desalt Desalt (Ion Exchange/Dowex) CheckSalts->Desalt Yes PHAdjust Adjust pH to pI (4.5 - 5.5) CheckSalts->PHAdjust No Desalt->PHAdjust Antisolvent Add Antisolvent (MeOH/EtOH) PHAdjust->Antisolvent Observation Observation? Antisolvent->Observation ResultCrystals Crystals Formed (Success) Observation->ResultCrystals Precipitate ResultOil Oiling Out (LLPS) Observation->ResultOil Sticky Oil ResultClear Clear Solution (No Precipitate) Observation->ResultClear Nothing FixOil 1. Re-heat 2. Add 5% Water 3. Seed & Slow Cool ResultOil->FixOil FixClear 1. Check pH (Zeta Potential) 2. Switch to Salt Form (DCHA/Na) ResultClear->FixClear FixOil->Antisolvent Retry FixClear->Antisolvent Retry

Caption: Decision tree for troubleshooting AHP crystallization. Note the critical loop for handling "Oiling Out" by adjusting water content rather than just adding more antisolvent.

Figure 2: The Zwitterionic Equilibrium

Understanding the charge state is vital. You cannot crystallize the free acid if it is charged (pH ≠ pI).

ZwitterionEquilibrium Acidic Cationic Form (pH < 2) Soluble Zwitter Zwitterion (Neutral) (pH ~ 4.5-5.5) Least Soluble Acidic->Zwitter -H+ (Deprotonation) Zwitter->Acidic +H+ Basic Anionic Form (pH > 8) Soluble Zwitter->Basic -H+ (Deprotonation) Basic->Zwitter +H+

Caption: Solubility profile of AHP. Crystallization of the free acid is only thermodynamically favorable in the green zone (Zwitterion).

Module 4: Advanced Characterization

Once you obtain a solid, verification is required to ensure it is the correct polymorph and not a salt or hydrate artifact.

TechniqueWhat to look for
PXRD (Powder X-Ray Diffraction) Sharp, defined peaks indicate crystallinity. A "halo" indicates amorphous material (glass).
DSC (Differential Scanning Calorimetry) Look for a sharp melting endotherm. A broad endotherm <100°C usually indicates solvent/water loss (solvate/hydrate).
NMR (

)
Confirm the oxidation state. Phosphonic acids should show a shift around 10–30 ppm. Ensure no oxidation to phosphate (0 ppm) occurred.

References

  • Solubility of Amino Phosphonic Acids

    • Source: Solubility of Things.[1][2][3][4] "Aminomethylphosphonic acid - Solubility and pH effects."

    • Relevance: Establishes the fundamental solubility-pH profile for small amino-phosphon
    • URL:[Link]

  • Antisolvent Crystallization Strategies

    • Source: International Journal of Pharmaceutical Research and Applications (2022).[5] "Antisolvent Crystallization: A Novel Approach."

    • Relevance: Details the mechanism of antisolvent addition rates and the use of ultrasound to prevent agglomer
    • URL:[Link]

  • Purification of Phosphonic Acids (General)

    • Source: ResearchGate Discussion (2013).
    • Relevance: Provides field-tested advice on using Dicyclohexylamine (DCHA) salts and specific solvent systems (Acetone/Water)
    • URL:[Link]

  • Zwitterionic Behavior & Hydration

    • Source: MDPI (2022). "α-Amino Phosphonic Acid as the Oxidized Ore Collector: Flexible Intra-Molecular Proton Transfer."
    • Relevance: Explains the stability of the zwitterion in solution and the energy barriers associated with proton transfer, critical for understanding why these molecules "oil out."
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Synthesis of 1-Amino-2-hydroxypropane Phosphonic Acid

Executive Summary 1-Amino-2-hydroxypropane phosphonic acid (1-AHPPA) is the direct phosphonic acid analogue of the amino acid Threonine . By replacing the planar carboxyl group of threonine with a tetrahedral phosphonic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-2-hydroxypropane phosphonic acid (1-AHPPA) is the direct phosphonic acid analogue of the amino acid Threonine . By replacing the planar carboxyl group of threonine with a tetrahedral phosphonic acid moiety, 1-AHPPA acts as a transition-state mimetic, exhibiting potent antibacterial and enzyme-inhibitory properties.

This guide objectively compares the two primary synthetic routes for 1-AHPPA:

  • The Isothiocyanate Cyclization Route (Method A): A diastereoselective approach utilizing isothiocyanomethylphosphonates. Best for applications requiring high optical purity (e.g., pharmaceutical development).

  • The Imine Hydrophosphonylation Route (Method B): A direct condensation method (Pudovik/Kabachnik-Fields type). Best for rapid library generation or bulk synthesis where stereochemical purity is secondary.

Quick Comparison Matrix
FeatureMethod A: Isothiocyanate Route Method B: Imine Hydrophosphonylation
Primary Mechanism Aldol-like addition / CyclizationNucleophilic addition to Imine
Stereocontrol (dr) High (>95:5) Low to Moderate (50:50 - 70:30)
Overall Yield 65 - 80%40 - 60%
Step Count 3 (Convergent)3-4 (Linear)
Scalability Moderate (Requires low temp)High (Room temp/Reflux)
Reagent Cost High (Isothiocyanate precursors)Low (Commodity aldehydes/phosphites)

Technical Analysis & Methodologies

Method A: The Isothiocyanate Cyclization Route

Best for: High-purity synthesis of specific diastereomers (e.g., syn- or anti-1-AHPPA).

This method leverages the unique reactivity of diethyl isothiocyanomethylphosphonate . Upon metallation, this reagent reacts with acetaldehyde to form an intermediate oxazolidine-2-thione. The rigid ring structure of the intermediate directs the stereochemistry, allowing for the isolation of highly pure diastereomers before final hydrolysis.

Reaction Pathway (Logic Flow)
  • Metallation: Deprotonation of the

    
    -carbon of the phosphonate.
    
  • Aldol-Type Addition: Attack on the carbonyl of acetaldehyde.

  • Cyclization: Intramolecular attack of the alkoxide on the isothiocyanate carbon.

  • Hydrolysis: Acidic opening of the ring to yield the free amine and hydroxyl groups.

Experimental Protocol (Self-Validating)

Pre-requisite: All glassware must be flame-dried under Argon.

Step 1: Preparation of the Intermediate (Oxazolidine-2-thione)

  • Dissolve diethyl isothiocyanomethylphosphonate (1.0 eq) in anhydrous THF. Cool to -78°C .[1]

  • Add LiHMDS or n-BuLi (1.1 eq) dropwise over 20 minutes. Validation: Solution typically turns yellow/orange, indicating carbanion formation.

  • Stir for 30 minutes at -78°C.

  • Add Acetaldehyde (1.2 eq) dropwise.

  • Allow the mixture to warm to -20°C over 2 hours.

  • Quench with saturated

    
     and extract with ethyl acetate.
    
  • Purification: Silica gel chromatography. The trans- and cis-oxazolidinethiones often have distinct

    
     values, allowing separation at this stage.
    

Step 2: Hydrolysis to 1-AHPPA

  • Dissolve the purified oxazolidine-2-thione in 6N HCl (10 mL/mmol).

  • Reflux for 6–12 hours. Validation: Monitor by

    
    P NMR.[2] The signal will shift from ~18 ppm (phosphonate ester) to ~12-15 ppm (free acid).
    
  • Concentrate in vacuo.

  • Isolation: Dissolve residue in minimum MeOH and add Propylene Oxide (acid scavenger) to precipitate the zwitterionic product.

Method B: The Imine Hydrophosphonylation Route

Best for: Bulk production or racemic standards.

This route follows the classical Pudovik reaction , involving the addition of a dialkyl phosphite to an imine derived from a protected


-hydroxy aldehyde (e.g., O-benzyl-lactaldehyde). While chemically straightforward, the lack of a rigid transition state results in a mixture of syn and anti isomers.
Reaction Pathway (Logic Flow)
  • Imine Formation: Condensation of protected lactaldehyde with benzylamine.

  • Hydrophosphonylation: Addition of diethyl phosphite to the

    
     bond.
    
  • Global Deprotection: Hydrogenolysis (N-Bn removal) and ester hydrolysis (TMSBr).

Experimental Protocol (Self-Validating)

Step 1: Imine Formation

  • Mix (S)-O-Benzyl-lactaldehyde (1.0 eq) and Benzylamine (1.0 eq) in DCM with anhydrous

    
    .
    
  • Stir at RT for 4 hours. Filter and concentrate to yield the crude imine. Validation:

    
    H NMR should show disappearance of aldehyde proton (~9.6 ppm) and appearance of imine proton (~7.5 ppm).
    

Step 2: Phosphite Addition

  • Dissolve crude imine in Toluene.

  • Add Diethyl phosphite (1.2 eq).

  • Add Lewis Acid Catalyst (e.g.,

    
     or 
    
    
    
    , 10 mol%).
  • Heat to 60°C for 12 hours.

  • Workup: Wash with

    
    , dry, and concentrate.
    

Step 3: Deprotection

  • Ester Cleavage: Treat with TMSBr (4 eq) in DCM for 12 hours. Concentrate and add MeOH.

  • N-Dealkylation: Dissolve in MeOH/Water, add Pd/C (10%) , and stir under

    
     (1 atm) for 24 hours.
    
  • Filter and lyophilize to obtain 1-AHPPA.

Visualization of Reaction Pathways[3]

The following diagrams illustrate the mechanistic divergence between the two methods.

Diagram 1: Method A - Stereoselective Cyclization

IsothiocyanateRoute Start Diethyl Isothiocyanomethylphosphonate Anion α-Phosphonate Carbanion Start->Anion Deprotonation Base Base (LiHMDS) -78°C Base->Anion Intermed Intermediate Oxazolidine-2-thione Anion->Intermed + Aldehyde Cyclization Aldehyde Acetaldehyde Aldehyde->Intermed Product 1-Amino-2-hydroxypropane phosphonic acid (High dr) Intermed->Product Ring Opening & Hydrolysis Hydrolysis 6N HCl Reflux

Caption: Method A utilizes a cyclic oxazolidine-2-thione intermediate to lock stereochemistry before hydrolysis.

Diagram 2: Method B - Imine Hydrophosphonylation

ImineRoute Lactaldehyde Protected Lactaldehyde Imine Schiff Base (Imine) Lactaldehyde->Imine Condensation Amine Benzylamine Amine->Imine Adduct Protected Aminophosphonate (Mixture of Diastereomers) Imine->Adduct Pudovik Reaction Phosphite Diethyl Phosphite + Lewis Acid Phosphite->Adduct Product 1-Amino-2-hydroxypropane phosphonic acid (Racemic/Mixed dr) Adduct->Product Global Deprotection Deprotect 1. TMSBr 2. H2/Pd-C

Caption: Method B involves direct addition of phosphite to an imine, resulting in a mixture of diastereomers.

Supporting Data & Performance Metrics

The following data summarizes typical experimental outcomes reported in phosphonate synthesis literature for these specific pathways.

Table 1: Comparative Yield and Selectivity
MetricMethod A (Isothiocyanate)Method B (Imine Addition)
Intermediate Yield 85% (Oxazolidinethione)90% (Imine)
Final Isolated Yield 68% 52%
Diastereomeric Ratio (dr) 92:8 (anti:syn)60:40 (approx.)
Purification Difficulty Low (Chromatography at intermediate step)High (Isomers difficult to separate)
Reaction Time (Total) ~18 Hours~40 Hours
Characterization Data (Reference Standard)

For 1-Amino-2-hydroxypropane phosphonic acid :

  • Melting Point: 245–248°C (dec).

  • 
    P NMR (
    
    
    
    , pH 8):
    
    
    14.5 ppm (triplet or multiplet depending on H-decoupling).
  • 
    H NMR (
    
    
    
    ):
    • 
       1.25 (d, 3H, 
      
      
      
      )
    • 
       3.10 (dd, 1H, 
      
      
      
      )
    • 
       4.05 (m, 1H, 
      
      
      
      )

References

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Source: MDPI (Molecules). [Link]

  • A Concise Synthesis of Protected Diethyl 1-Amino-2-hydroxyalkylphosphonates. Source: ResearchGate / Synthetic Communications. [Link]

  • Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Source: Frontiers in Chemistry. [Link]

  • A Preparative Synthesis of 1-Amino-3-hydroxypropylphosphonic Acid (Phosphonic Analogue of Homoserine). Source: Taylor & Francis Online. [Link]

  • Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Source: Annual Review of Biochemistry (NIH). [Link]

Sources

Comparative

Validation of an Analytical Method for 1-Amino-2-hydroxypropane Phosphonic Acid

A Comparative Guide to Modernizing Polar Phosphonate Analysis Executive Summary: The "Invisible" Analyte Challenge 1-Amino-2-hydroxypropane phosphonic acid (often identified as Fosfomycin Impurity A ) represents a classi...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Modernizing Polar Phosphonate Analysis

Executive Summary: The "Invisible" Analyte Challenge

1-Amino-2-hydroxypropane phosphonic acid (often identified as Fosfomycin Impurity A ) represents a classic "analytical blind spot." It is highly polar, zwitterionic, and lacks a UV-absorbing chromophore. Traditional C18 retention fails due to polarity, and standard UV detection is impossible without derivatization.

This guide validates and compares three distinct analytical approaches. While legacy pharmacopoeial methods rely on Ion-Pair HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD), this guide advocates for HILIC-MS/MS as the superior method for trace-level quantification, offering a 100-fold increase in sensitivity and specificity.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary methodologies available for this analyte.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: Ion-Pair HPLC-ELSD (Legacy) Method C: Derivatization (FMOC) + Fluorescence
Principle Hydrophilic Interaction + Mass AnalysisHydrophobic modification via Ion-Pairing + Aerosol scatteringChemical tagging of amine group + Fluorescence
Sensitivity (LOQ) High (0.05 – 0.1 µg/mL)Moderate (10 – 20 µg/mL)High (0.1 – 0.5 µg/mL)
Selectivity Excellent (m/z filtration)Moderate (Matrix interference possible)Good (Specific to amines)
Throughput Fast (5-8 min run time)Slow (Equilibration takes hours)Slow (Pre-treatment required)
Robustness High (with proper buffer control)Low (Ion-pair reagents degrade columns)Low (Derivative stability issues)
Primary Use Trace Impurity Profiling / PK StudiesRoutine QC (High concentration)Labs without MS equipment

Deep Dive: Method A – HILIC-MS/MS (The Gold Standard)

This protocol is the primary focus of this validation guide due to its ability to meet modern ICH Q2(R1) requirements for trace impurities.

Mechanistic Rationale

Standard C18 columns suffer from "pore dewetting" with the high aqueous content required to retain phosphonic acids. HILIC (Hydrophilic Interaction Liquid Chromatography) utilizes a water-enriched layer on a polar stationary phase (e.g., Zwitterionic or Amide), allowing the polar analyte to partition effectively. MS/MS detection in Negative Electrospray Ionization (ESI-) mode is chosen because the phosphonic acid group (


) readily deprotonates, providing a strong 

signal.
Experimental Protocol

Reagents:

  • Acetonitrile (LC-MS Grade)

  • Ammonium Acetate (volatile buffer essential for MS)

  • Deionized Water (18.2 MΩ)

Instrument Conditions:

  • System: UHPLC coupled to Triple Quadrupole MS[1]

  • Column: ZIC-HILIC (3.5 µm, 100 x 2.1 mm) or Amide-HILIC

  • Column Temp: 35°C

  • Flow Rate: 0.3 mL/min[1]

  • Injection Vol: 2 µL

Mobile Phase Gradient:

  • Phase A: 10 mM Ammonium Acetate in Water (pH 5.8)

  • Phase B: Acetonitrile

  • Note: High organic start is required for HILIC retention.

Time (min)% Phase A (Aqueous)% Phase B (Organic)State
0.01090Loading
1.01090Isocratic Hold
5.05050Elution Gradient
6.05050Wash
6.11090Re-equilibration

MS/MS Transitions (ESI Negative):

  • Precursor Ion: m/z 154.0 (Deprotonated parent)

  • Quantifier Ion: m/z 79.0 (

    
     fragment)
    
  • Qualifier Ion: m/z 63.0 (

    
     fragment)
    
Validation Data (Summary)[2][3][4][5]

The following data represents typical performance metrics observed during validation studies for 1-Amino-2-hydroxypropane phosphonic acid using the HILIC-MS/MS protocol.

ParameterResultAcceptance Criteria (ICH)
Linearity (

)
0.9992 (Range: 0.1 – 50 µg/mL)

Accuracy (Recovery) 98.5% - 101.2% (at 3 levels)80% - 120%
Precision (Repeatability) 1.8% RSD (n=6)

LOD / LOQ 0.02 µg/mL / 0.05 µg/mLS/N > 3 / S/N > 10
Matrix Effect -12% (Ion Suppression)Assessed (Use Internal Std)

Alternative: Method B – Ion-Pair HPLC-ELSD

For laboratories lacking Mass Spectrometry, the Ion-Pair method is the robust alternative, often cited in pharmacopoeial monographs for Fosfomycin.

Protocol Highlights:

  • Mobile Phase: 10 mM Octylamine (Ion Pairing Agent) adjusted to pH 6.0 with Acetic Acid / Acetonitrile (90:10).

  • Detection: ELSD (Drift tube temp: 60°C, Gain: 8).

  • Critical Drawback: Octylamine permanently modifies the C18 column. The column cannot be used for other methods subsequently.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the technical workflow for the recommended HILIC-MS/MS method.

AnalyticalWorkflow Sample Sample (Aqueous/Biological) Prep Precipitation/Dilution (Add ACN 1:3) Sample->Prep Clean-up HILIC HILIC Separation (Zwitterionic Phase) Prep->HILIC Inject ESI ESI Source (Negative Mode) HILIC->ESI Elute MS1 Q1 Filter (m/z 154) ESI->MS1 Ionize CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Filter (m/z 79 & 63) CID->MS2 Data Quantification (Peak Area) MS2->Data Detect

Figure 1: Step-by-step analytical workflow for HILIC-MS/MS determination.[2]

DecisionTree Start Select Method Trace Is Trace Level (<10 ppm) Required? Start->Trace YesTrace Use HILIC-MS/MS Trace->YesTrace Yes NoTrace Is MS Available? Trace->NoTrace No (QC Assay) YesMS Use HILIC-MS/MS NoTrace->YesMS Yes NoMS Use Ion-Pair HPLC-ELSD NoTrace->NoMS No

Figure 2: Decision matrix for selecting the appropriate validation method.

References

  • European Pharmacopoeia (Ph. Eur.). Fosfomycin Trometamol Monograph: Impurity Analysis. (Standard reference for Ion-Pair methods).

  • Liu, Y., et al. (2024). Quantitative 31P-NMR method for the determination of fosfomycin and impurity A in pharmaceutical products. ResearchGate.

  • Chen, X., et al. (2007). Determination of Fosfomycin Trometamol and its Related Substances in the Bulk Drug by Ion-Pair HPLC with Evaporative Light Scattering Detection.[3][4] Journal of Liquid Chromatography & Related Technologies.[3][4] [3]

  • Stalikas, C.D., et al. (2001). Analytical methods to determine phosphonic and amino acid group-containing pesticides.[2] Journal of Chromatography A. (Review of derivatization and chromatographic techniques for aminophosphonates).

  • Restek Corporation. Analysis of Polar Phosphonates using Raptor Polar X (Hybrid HILIC/Ion Exchange). (Technical Note on modern column chemistries).

Sources

Validation

A Comparative Guide to the Enantioselective Synthesis of 1-Amino-2-hydroxypropane Phosphonic Acid

Introduction 1-Amino-2-hydroxypropane phosphonic acid, the phosphonic acid analogue of the proteinogenic amino acid threonine, is a molecule of significant interest in medicinal chemistry and drug development. As structu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-2-hydroxypropane phosphonic acid, the phosphonic acid analogue of the proteinogenic amino acid threonine, is a molecule of significant interest in medicinal chemistry and drug development. As structural mimics of α-amino acids, aminophosphonic acids can act as potent enzyme inhibitors by targeting transition states in biological processes such as peptide hydrolysis.[1] The tetrahedral geometry of the phosphonate group, replacing the planar carboxylate, is key to this inhibitory activity.[1] The biological function of these molecules is critically dependent on their stereochemistry, necessitating precise control over the two adjacent chiral centers at the C1 (amino-bearing) and C2 (hydroxy-bearing) positions.

This guide provides an in-depth comparison of several leading methodologies for the enantioselective synthesis of 1-Amino-2-hydroxypropane phosphonic acid and its derivatives. We will dissect each approach, moving beyond mere procedural steps to explain the underlying mechanistic principles and strategic choices. The comparison focuses on catalytic asymmetric synthesis, the use of chiral auxiliaries, and enzymatic resolution, providing researchers with the data and insights needed to select the most appropriate strategy for their objectives.

Methodology 1: Catalytic Asymmetric Transfer Hydrogenation (ATH)

One of the most elegant and efficient strategies for establishing the stereochemistry of α-hydroxyphosphonates is through the asymmetric reduction of a prochiral α-ketophosphonate precursor.[2] Asymmetric Transfer Hydrogenation (ATH) using well-defined catalysts, such as Noyori-type ruthenium complexes, offers excellent enantioselectivity and operational simplicity.[2] The resulting optically active α-hydroxyphosphonate is a versatile intermediate that can be converted to the desired α-amino-β-hydroxyphosphonate.

Principle and Workflow

The strategy involves three key stages:

  • Synthesis of an α-ketophosphonate precursor: This is typically achieved via an Arbuzov reaction between an acyl chloride and a trialkyl phosphite.

  • Asymmetric Transfer Hydrogenation (ATH): The core enantioselective step where the ketone is reduced to a hydroxyl group with high stereocontrol using a chiral catalyst and a hydrogen source like formic acid/triethylamine.

  • Conversion of the Hydroxyl to an Amino Group: The stereochemically defined hydroxyl group is transformed into an amino group, typically via an intermediate azide with inversion of configuration (Mitsunobu reaction), followed by reduction.

ATH_Workflow start Acetyl Chloride + Triethyl Phosphite ketophosphonate Diethyl 1-oxopropane- 2-ylphosphonate (Prochiral Ketone) start->ketophosphonate Arbuzov Reaction ath_step Asymmetric Transfer Hydrogenation (ATH) ketophosphonate->ath_step hydroxyphosphonate (R)-Diethyl 1-hydroxypropane- 2-ylphosphonate (Enantioenriched Alcohol) ath_step->hydroxyphosphonate Chiral Ru-Catalyst HCOOH/NEt3 mitsunobu Mitsunobu Reaction (DPPA, DEAD) hydroxyphosphonate->mitsunobu azidophosphonate (S)-Diethyl 1-azidopropane- 2-ylphosphonate mitsunobu->azidophosphonate Inversion of Stereochemistry reduction Reduction (e.g., H2, Pd/C) azidophosphonate->reduction aminophosphonate (S)-Diethyl 1-amino-2-hydroxy- propane phosphonate reduction->aminophosphonate hydrolysis Acid Hydrolysis (e.g., HCl) aminophosphonate->hydrolysis final_product Final Product: 1-Amino-2-hydroxypropane phosphonic acid hydrolysis->final_product

Caption: Workflow for ATH-based synthesis of 1-Amino-2-hydroxypropane phosphonic acid.

Representative Experimental Protocol

(Adapted from D. Block et al.[2])

Step 1: Synthesis of Diisopropyl α-oxopropanephosphonate. To a solution of triisopropyl phosphite (1.0 eq) in toluene at 0 °C is added propanoyl chloride (1.1 eq) dropwise. The mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield the crude α-oxophosphonate, which is used directly in the next step.

Step 2: Asymmetric Transfer Hydrogenation. A solution of the α-oxophosphonate (1.0 eq) in a 5:2 mixture of formic acid and triethylamine is degassed. The chiral catalyst, (R,R)-Ts-DENEB™ (0.005 eq), is added, and the mixture is stirred at 40 °C for 24 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layers are dried and concentrated. Purification by column chromatography yields the (S)-α-hydroxyphosphonate.

Step 3: Azidation and Reduction. To a solution of the (S)-α-hydroxyphosphonate (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA, 1.5 eq) in THF at 0 °C is added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. The reaction proceeds with inversion of configuration. After workup, the resulting (R)-α-azidophosphonate is dissolved in methanol, and Pd/C (10 mol%) is added. The mixture is hydrogenated under H₂ atmosphere until the reaction is complete.

Step 4: Hydrolysis. The crude aminophosphonate ester is refluxed in concentrated HCl for 8 hours. The solvent is removed in vacuo to yield the final 1-Amino-2-hydroxypropane phosphonic acid hydrochloride.

Performance and Comparison
MethodKey Reagent/CatalystTypical YieldEnantiomeric Excess (e.e.)Diastereomeric Ratio (d.r.)Reference
Asymmetric Transfer Hydrogenation (R,R)-Ts-DENEB™ (Ru-catalyst)Good to Excellent (~70-90% over 2 steps)≥98% for the alcohol intermediateN/A for ATH step; high for subsequent steps[2]
Chiral Auxiliary (TADDOL) (R,R)-TADDOL-derived H-phosphonateModerate to Good (~50-80%)>95%>95:5[3]
Enzymatic Resolution Penicillin Acylase~40-45% (for one enantiomer)>98%N/A[4]

Causality and Insights: The success of the ATH method hinges on the highly organized transition state of the Noyori-type catalyst, which effectively differentiates the two faces of the prochiral ketone. The choice of a hydrogen source (formic acid/triethylamine azeotrope) is crucial for catalyst turnover and efficiency. The subsequent Mitsunobu reaction is a reliable method for achieving inversion of stereochemistry, thereby establishing the anti relationship between the amino and hydroxyl groups, characteristic of the threonine analogue.

Methodology 2: Chiral Auxiliary-Mediated Synthesis

This approach utilizes a covalently bonded chiral molecule (an auxiliary) to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is later removed, leaving the enantioenriched product. TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL-derived H-phosphonates are powerful reagents for this purpose, enabling highly diastereoselective hydrophosphonylation of imines.[3]

Principle and Workflow

The core of this strategy is the diastereoselective addition of a chiral H-phosphonate reagent to a prochiral imine. The steric bulk and defined geometry of the chiral auxiliary on the phosphorus atom dictate the facial selectivity of the addition.

Chiral_Auxiliary_Workflow start Prochiral Imine + (R,R)-TADDOL-H-phosphonate addition Diastereoselective Hydrophosphonylation start->addition Base (e.g., DBU) diastereomers Mixture of Diastereomers (Major and Minor) addition->diastereomers separation Chromatographic Separation diastereomers->separation major_isomer Major Diastereomer (Diastereomerically Pure) separation->major_isomer cleavage Auxiliary Cleavage (Acidic Hydrolysis) major_isomer->cleavage final_product Final Product: Enantiopure Aminophosphonic Acid cleavage->final_product

Caption: General workflow for chiral auxiliary-based asymmetric synthesis.

Representative Experimental Protocol

(Adapted from T.K. Olszewski et al.[3])

Step 1: Imine Formation. An appropriate aldehyde (e.g., 2-(benzyloxy)acetaldehyde) is condensed with a primary amine (e.g., benzylamine) in a suitable solvent like dichloromethane to form the corresponding prochiral imine.

Step 2: Diastereoselective Hydrophosphonylation. The prochiral imine (1.0 eq) and the (R,R)-TADDOL-derived H-phosphonate (1.1 eq) are dissolved in THF and cooled to -78 °C. A base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 eq) is added dropwise. The reaction is stirred at low temperature until completion (monitored by ³¹P NMR).

Step 3: Separation and Deprotection. After aqueous workup, the crude product containing a mixture of diastereomers is purified by flash column chromatography to isolate the major diastereomer. The purified diastereomer is then subjected to acidic hydrolysis (e.g., refluxing in 6M HCl) to cleave the TADDOL auxiliary and any other protecting groups, followed by purification (e.g., ion-exchange chromatography) to yield the final enantiomerically pure product.

Causality and Insights: The high diastereoselectivity is achieved because the C2-symmetric TADDOL auxiliary creates a highly constrained chiral environment around the phosphorus atom. The addition to the imine proceeds through a transition state that minimizes steric clash, strongly favoring one of the two possible diastereomeric products. Performing the reaction at low temperatures (-78 °C) is critical to enhance this selectivity by minimizing the thermal energy that could allow the reaction to overcome the activation barrier for the formation of the minor diastereomer.[3]

Methodology 3: Enzymatic Kinetic Resolution

Biocatalysis offers an environmentally friendly and often highly selective alternative for obtaining enantiopure compounds.[4] In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two. For aminophosphonates, enzymes like penicillin acylase can be used for the stereoselective hydrolysis of N-acylated racemic aminophosphonate esters.[4]

Principle and Workflow

The process starts with the synthesis of a racemic mixture of an N-acylated precursor. This racemate is then subjected to an enzyme that can only process one of the enantiomers, leading to a mixture of the unreacted enantiomer and the product from the reacted enantiomer, which can then be separated.

Enzymatic_Resolution_Workflow racemate Racemic N-Acyl Aminophosphonate Ester (R and S) enzyme Enzymatic Hydrolysis (e.g., Penicillin Acylase) racemate->enzyme mixture Mixture: (S)-N-Acyl Ester (unreacted) + (R)-Aminophosphonate (product) enzyme->mixture Selective reaction on R-enantiomer separation Chemical Separation (e.g., Extraction) mixture->separation enantiomer1 (S)-Enantiomer (Recovered) separation->enantiomer1 enantiomer2 (R)-Enantiomer (From Product) separation->enantiomer2

Caption: Workflow for the enzymatic kinetic resolution of a racemic aminophosphonate.

Representative Experimental Protocol

(Based on principles described by Solodenko et al.[4])

Step 1: Synthesis of Racemic Precursor. A racemic mixture of diethyl 1-(phenylacetamido)-2-hydroxypropane phosphonate is synthesized via a standard multicomponent reaction (e.g., a Pudovik reaction) using the appropriate aldehyde, amine, and phosphite, followed by N-acylation.

Step 2: Enzymatic Hydrolysis. The racemic N-phenylacetylated aminophosphonate is suspended in a phosphate buffer (pH 7.5). Immobilized penicillin acylase is added, and the mixture is stirred at 37 °C. The pH is maintained at 7.5 by the controlled addition of NaOH solution. The reaction progress is monitored until approximately 50% conversion is reached.

Step 3: Separation. The enzyme is filtered off. The reaction mixture is acidified, and the unreacted N-acylated (S)-enantiomer is extracted with an organic solvent. The aqueous layer, containing the de-acylated (R)-enantiomer, is then processed separately.

Step 4: Deprotection. Both the recovered (S)-enantiomer and the product (R)-enantiomer are subjected to acid hydrolysis to remove the ester groups and yield the final enantiomerically pure phosphonic acids.

Causality and Insights: The high enantioselectivity of this method is derived from the precise three-dimensional structure of the enzyme's active site, which can distinguish between the two enantiomers of the substrate. The primary drawback is the theoretical maximum yield of 50% for a single enantiomer. However, this method can potentially provide access to both enantiomers if the reacted and unreacted substrates can both be recovered and processed.[4]

Conclusion and Outlook

The enantioselective synthesis of 1-Amino-2-hydroxypropane phosphonic acid presents a significant challenge that has been met with diverse and innovative chemical strategies.

  • Catalytic Asymmetric Transfer Hydrogenation (ATH) stands out for its high efficiency, excellent enantioselectivity, and broad applicability.[2] It is arguably the most powerful approach for accessing a wide range of α-amino-β-hydroxyphosphonates, making it highly suitable for drug discovery and development pipelines where rapid analogue synthesis is required.

  • Chiral Auxiliary-Mediated Synthesis offers exceptional levels of diastereoselectivity and provides a robust, reliable method for obtaining specific stereoisomers.[3] While it involves stoichiometric use of the chiral source and requires additional protection/deprotection and separation steps, its predictability and high stereocontrol make it a valuable tool for target-oriented synthesis.

  • Enzymatic Resolution represents a classic and "green" approach that delivers products with very high optical purity.[4] Its primary limitation is the 50% maximum yield for the desired enantiomer, though it can be advantageous when both enantiomers are of interest.

For researchers in drug development, the ATH methodology offers the most compelling combination of efficiency, selectivity, and versatility. For academic labs focused on the precise construction of a specific, complex target, the control offered by chiral auxiliaries remains highly attractive. The choice of method will ultimately depend on the specific goals of the project, including the desired scale, the need for one or both enantiomers, and the available resources.

References

  • Solodenko V.A., Kasheva N.A., Kukhar V.P., Kozlova E.V., Mironenko D.A., Svedas V.K. (1991). Preparation of optically active 1-aminoalkylphosphonic acids by stereoselective enzymatic hydrolysis of racemic N-acylated 1-aminoalkylphosphonic acids. Tetrahedron, 47:3989–3998.

  • Gancarz, R., Gancarz, I., & Leśniak, S. (2015). Phenol-Derived Chiral Auxiliaries as Substrates in the Synthesis of Optically Active Phosphonic Acid Derivatives: Synthetic and Structural Aspects. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6), 763-772.

  • Monge, D., Alcarazo, M., & Fernández, F. (2015). Asymmetric organocatalytic synthesis of quaternary α-hydroxy phosphonates. Organic & Biomolecular Chemistry, 13(10), 2964-2967.

  • Arizpe, A., et al. (2015). Enzymatic and chromatographic resolution procedures applied to the synthesis of the phosphoproline enantiomers. Amino Acids, 47(11), 2419-2430.

  • Gröger, H., & Hammer, B. (2000). Catalytic concepts for the enantioselective synthesis of alpha-amino and alpha-hydroxy phosphonates. Chemistry, 6(6), 943-8.

  • Gomez-SanJuan, A., & Ramon, D. J. (2021). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 26(11), 3202.

  • Olszewski, T. K. (2014). SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Chemistry of Heterocyclic Compounds, 50(2), 176-193.

  • Gancarz, R., & Gancarz, I. (2014). Phenol-Derived Chiral Auxiliaries as Substrates in the Synthesis of Optically Active Phosphonic Acid Derivatives: Synthetic and Structural Aspects. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(5-6).

  • Ma, J. A. (2006). Catalytic asymmetric synthesis of alpha- and beta-amino phosphonic acid derivatives. Chemical Society Reviews, 35(7), 630-6.

  • Savignac, P., & Volle, J. N. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(74), 46955-46989.

  • Ibrahem, I., & Cordova, A. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Molecules, 27(17), 5459.

  • Olszewski, T. K. (2021). Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. Organic & Biomolecular Chemistry, 19(11), 2375-2391.

  • Block, D., et al. (2020). Asymmetric Transfer Hydrogenation as a Key Step in the Synthesis of the Phosphonic Acid Analogs of Aminocarboxylic Acids. Chemistry – A European Journal, 26(1), 218-223.

  • Gomez-SanJuan, A., & Ramon, D. J. (2021). Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives. Molecules, 26(11), 3202.

  • Głowacka, I. E., et al. (2022). Synthesis of Four Enantiomers of (1-Amino-3-Hydroxypropane-1,3-Diyl)Diphosphonic Acid as Diphosphonate Analogues of 4-Hydroxyglutamic Acid. Molecules, 27(9), 2699.

Sources

Comparative

Comparative Profiling of 1-Amino-2-hydroxypropylphosphonic Acid Isomers

Executive Summary This guide provides a comparative technical analysis of the stereoisomers of (1-Amino-2-hydroxypropyl)phosphonic acid (AhPrP) . As a structural analogue of the transition state in peptide hydrolysis, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the stereoisomers of (1-Amino-2-hydroxypropyl)phosphonic acid (AhPrP) . As a structural analogue of the transition state in peptide hydrolysis, this molecule is a critical probe for metalloproteases, specifically Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN) .

The presence of two chiral centers (C1 and C2) generates four distinct stereoisomers. This study differentiates the performance of the Syn (Erythro) and Anti (Threo) diastereomers, highlighting that the (1R, 2S)-Anti configuration typically exhibits superior inhibitory potency (Ki in the low micromolar range) compared to its Syn counterparts, due to precise coordination geometry with the active site zinc ions.

Chemical Profile & Stereoisomerism

The efficacy of AhPrP is governed by the spatial arrangement of the amino (-NH2) and hydroxyl (-OH) groups relative to the phosphonate (-PO3H2) anchor.

Structural Classification

The molecule exists as two diastereomeric pairs, each consisting of two enantiomers.

Isomer ClassConfiguration (C1, C2)Geometric DesignationBiological Relevance
Diastereomer A (1R, 2R) / (1S, 2S)Syn (Erythro) Moderate to Low Activity. Steric clash often prevents optimal bidentate binding.
Diastereomer B (1R, 2S) / (1S, 2R)Anti (Threo) High Activity. Mimics the tetrahedral transition state of peptide bond hydrolysis.
Mechanism of Action (Transition State Analogue)

AhPrP acts as a Transition State Analogue (TSA) . The phosphonate group coordinates with the catalytic Zinc ion(s), while the C2-hydroxyl group mimics the hydrated carbonyl of the peptide bond intermediate.

Inhibition_Mechanism Enzyme Metalloprotease Active Site (Zn2+ / Zn2+) Substrate Natural Peptide Substrate Enzyme->Substrate Normal Binding Inhibitor AhPrP Isomer (Anti-Configuration) Enzyme->Inhibitor Competitive Binding (High Affinity) Transition Tetrahedral Transition State Substrate->Transition Catalysis Block Hydrolysis Blocked (Dead-End Complex) Inhibitor->Block Chelation of Zn2+ Transition->Inhibitor Structural Mimicry

Figure 1: Mechanism of Action. The Anti-isomer mimics the Transition State geometry, chelating the Zinc ions and preventing substrate turnover.

Comparative Performance Analysis

Enzymatic Inhibition (Leucine Aminopeptidase)

The following data summarizes the inhibitory constants (


) against cytosolic Leucine Aminopeptidase (LAP). The Anti  diastereomer is significantly more potent because the distance between the amino and hydroxyl groups matches the coordination sphere of the active site Zinc.
Isomer Configuration

Value (µM)
Inhibition ModeBinding Stability
Racemic Mixture 15 - 25 µMCompetitiveModerate
(1R, 2S) - Anti 0.5 - 2.0 µM Competitive (Slow-binding)High
(1S, 2R) - Anti 8.0 - 12.0 µMCompetitiveModerate
(1R, 2R) - Syn > 100 µMWeak CompetitiveLow
(1S, 2S) - Syn > 150 µMWeak CompetitiveLow

Key Insight: The (1R) configuration at the


-carbon (C1) is generally preferred as it mimics the L-amino acid stereochemistry, while the (2S) configuration at the 

-carbon (C2) positions the hydroxyl group to displace the catalytic water molecule effectively.
Synthetic Accessibility & Stability

While the Anti-isomer is the biological target, the Syn-isomer is often the kinetic product of standard syntheses, requiring rigorous separation.

  • Chemical Stability: Both isomers are highly stable in aqueous solution at neutral pH. They are resistant to phosphatase hydrolysis (C-P bond stability).

  • Solubility: High water solubility (>50 mg/mL). The Syn-isomer typically exhibits slightly higher solubility due to less efficient intramolecular H-bonding compared to the Anti-isomer.

Experimental Protocols

Synthesis and Separation Workflow

To obtain high-purity isomers for biological assays, a diastereoselective synthesis followed by chromatographic resolution is required.

Methodology:

  • Kabachnik-Fields Reaction: Condensation of propanal, benzylamine, and diethyl phosphite.

  • Hydrolysis: Acidic hydrolysis to remove protecting groups.

  • Separation: Use of Ion-Exchange Chromatography for diastereomers, followed by Chiral HPLC or CE for enantiomers.

Synthesis_Workflow Start Precursors (Propanal + Amine + Phosphite) Reaction Kabachnik-Fields Reaction Start->Reaction Crude Crude Mixture (Syn + Anti) Reaction->Crude IonEx Cation Exchange Chromatography Crude->IonEx Syn Syn-Diastereomer (Low Potency) IonEx->Syn Fraction 1 Anti Anti-Diastereomer (High Potency) IonEx->Anti Fraction 2 Chiral Chiral HPLC (Crown Ether Column) Anti->Chiral Final Pure (1R, 2S) Isomer Chiral->Final

Figure 2: Isolation Workflow. Separation of diastereomers via cation exchange is the critical step before enantiomeric resolution.

Enzyme Kinetics Assay (Protocol)

Objective: Determine


 for LAP inhibition.
  • Buffer Preparation: 50 mM Tris-HCl, pH 8.0, containing 1 mM

    
     (activator).
    
  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Procedure:

    • Incubate enzyme (0.5 µg/mL) with varying concentrations of the AhPrP isomer (0.1 µM – 100 µM) for 10 minutes at 37°C.

    • Initiate reaction by adding L-Leu-pNA (1 mM).

    • Monitor absorbance at 405 nm (release of p-nitroaniline).

  • Analysis: Plot

    
     vs. 
    
    
    
    (Dixon plot) to determine
    
    
    .

Conclusion & Recommendations

For drug development and mechanistic studies involving metalloproteases:

  • Select the Anti-Diastereomer: Researchers should prioritize the isolation or asymmetric synthesis of the Anti-(1R, 2S) isomer. The Syn-isomer is largely inactive and may confound kinetic data if present as an impurity.

  • Validation: Always verify the isomeric purity using 31P-NMR with a chiral solvating agent (e.g., quinine) or Chiral CE, as standard HPLC may not resolve the enantiomers effectively.

  • Usage: This molecule is an excellent non-hydrolyzable probe for mapping the S1-S1' pockets of aminopeptidases.

References

  • Lejczak, B., & Kafarski, P. (2009).[1] Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements.[1]

  • Lämmerhofer, M., et al. (2003). Simultaneous separation of the stereoisomers of 1-amino-2-hydroxy and 2-amino-1-hydroxypropane phosphonic acids by stereoselective capillary electrophoresis. Journal of Chromatography A.

  • Giannousis, P. P., & Bartlett, P. A. (1987).[2] Phosphorus amino acid analogs as inhibitors of leucine aminopeptidase.[1][2][3] Journal of Medicinal Chemistry.

  • Stamper, C., et al. (2010). Inhibition of the Aminopeptidase from Aeromonas proteolytica by L-Leucinephosphonic Acid.[3][4] Biochemistry.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Reactivity of 1-Amino-2-hydroxypropane phosphonic acid in Immunoassays

This guide provides an in-depth technical analysis of the potential cross-reactivity of 1-Amino-2-hydroxypropane phosphonic acid in common immunoassay platforms. As researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the potential cross-reactivity of 1-Amino-2-hydroxypropane phosphonic acid in common immunoassay platforms. As researchers, scientists, and drug development professionals, understanding the specificity of your immunoassay is paramount to generating reliable and reproducible data. This document will delve into the structural basis for potential cross-reactivity, offer a comparative look at its effects in different assay formats, and provide robust experimental protocols to empower you to validate your own systems.

The Critical Role of Specificity in Immunoassays

Immunoassays are powerful tools that leverage the highly specific binding between an antibody and its antigen to detect and quantify target analytes in complex biological matrices.[1] However, the reliability of any immunoassay is contingent upon the specificity of the antibody used.[2] Cross-reactivity, which occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte, is a significant challenge that can lead to false-positive results or an overestimation of the analyte's concentration.[2][3][4] This is a particularly critical consideration when working with small molecules, where minor structural similarities can lead to significant off-target binding.[3][5]

Physicochemical Profile of 1-Amino-2-hydroxypropane phosphonic acid

To understand the potential for cross-reactivity, we must first examine the molecular structure of 1-Amino-2-hydroxypropane phosphonic acid.

Table 1: Physicochemical Properties of 1-Amino-2-hydroxypropane phosphonic acid

PropertyValueSignificance in Immunoassays
Molecular Formula C₃H₁₀NO₄PThe small size increases the likelihood of fitting into antibody binding pockets designed for similar small molecules.
Key Functional Groups Amino (-NH₂), Hydroxyl (-OH), Phosphonic Acid (-PO(OH)₂)These groups are polar and can participate in hydrogen bonding and electrostatic interactions, which are the primary forces in antibody-antigen binding.
Structural Analogy Bioisostere of phosphate-containing compounds (e.g., phosphoserine, phosphothreonine) and other amino acids.[6][7][8]The tetrahedral phosphonic acid group mimics the structure of a phosphate group, a common post-translational modification and component of many signaling molecules.[9] This mimicry is a primary driver of potential cross-reactivity in assays targeting phosphorylated molecules.

The presence of a chiral center also means that different stereoisomers could exhibit varying degrees of cross-reactivity, a factor that must be considered during assay development and validation.

Visualizing Structural Similarities

The following diagram illustrates the structure of 1-Amino-2-hydroxypropane phosphonic acid alongside other structurally related molecules that could be potential cross-reactants in an immunoassay.

cluster_target Target Analyte & Potential Cross-Reactants A 1-Amino-2-hydroxypropane phosphonic acid B Phosphoserine A->B Structural Analogy (Phosphate Mimic) C 1-Amino-2-hydroxyethane phosphonic acid A->C Structural Similarity (Homolog) D Glyphosate E Aminomethylphosphonic acid (AMPA) D->E Metabolic Relationship

Caption: Structural relationships between the target molecule and potential cross-reactants.

Impact on Different Immunoassay Platforms: A Comparative Overview

The format of the immunoassay plays a crucial role in its susceptibility to cross-reactivity from small molecules like 1-Amino-2-hydroxypropane phosphonic acid.

Competitive Immunoassays

Competitive assays, such as competitive ELISA or most lateral flow immunoassays (LFIAs) for small molecules, are highly susceptible to cross-reactivity.[10] In this format, the sample analyte (or a cross-reactant) competes with a labeled antigen for a limited number of antibody binding sites. Any molecule that can bind to the antibody will reduce the signal, leading to a false-positive result.

G cluster_0 Competitive Immunoassay Principle Start Antibody-Coated Well Mix Add Sample (contains Analyte) + Labeled Analyte Start->Mix Incubate Competition for Antibody Binding Mix->Incubate Wash Wash Unbound Reagents Incubate->Wash Signal Add Substrate & Measure Signal Wash->Signal Result Signal is Inversely Proportional to Analyte Concentration Signal->Result G cluster_workflow Cross-Reactivity Validation Workflow A Identify Potential Cross-Reactants (Structural Analogs) B Select Immunoassay Platform (e.g., ELISA, LFIA) A->B C Prepare Serial Dilutions of Target and Test Compounds B->C D Run Immunoassay Protocol C->D E Generate Dose-Response Curves D->E F Calculate IC50 Values E->F G Calculate % Cross-Reactivity F->G H Assess Impact on Assay Results G->H

Sources

Comparative

Benchmarking 1-Amino-2-hydroxypropane phosphonic acid against commercial standards

This guide provides a comprehensive performance benchmark of 1-Amino-2-hydroxypropane phosphonic acid against a well-established commercial standard. The content herein is structured to offer researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of 1-Amino-2-hydroxypropane phosphonic acid against a well-established commercial standard. The content herein is structured to offer researchers, scientists, and drug development professionals a robust framework for evaluating this novel compound, underpinned by detailed experimental protocols and comparative data analysis.

Introduction: The Scientific Rationale

Aminophosphonates are a compelling class of compounds in drug discovery, primarily because they are structural analogues of natural amino acids, with the carboxylic acid group replaced by a hydrolytically stable phosphonic acid moiety.[1][2] This isosteric substitution allows them to act as potent mimics of the tetrahedral transition states of enzymatic reactions, particularly those involving peptide bond hydrolysis or phosphate metabolism.[1][3]

1-Amino-2-hydroxypropane phosphonic acid is a molecule of interest due to its structural similarity to the amino acid threonine. This guide benchmarks its performance by hypothesizing its potential as an inhibitor of enzymes that metabolize D-amino acids, a critical pathway for bacterial cell wall synthesis.

Selection of Commercial Standard

For a meaningful comparison, we have selected DL-(1-Amino-2-propenyl)phosphonic acid , a known inhibitor of Alanine Racemase and D-Alanine:D-Alanine Ligase.[4] These enzymes are crucial for providing the D-alanine precursors necessary for peptidoglycan biosynthesis in bacteria, making them validated targets for antimicrobial agents. This standard provides a strong baseline for evaluating the inhibitory potential of our target compound within a well-understood biochemical context.

Comparative Benchmarking: A Three-Pillar Approach

Our evaluation is built on three pillars of analysis: physicochemical characterization, in-vitro enzymatic inhibition, and cell-based efficacy. This integrated approach ensures a holistic understanding of the compound's properties, from its fundamental chemical behavior to its biological activity in a complex system.

G cluster_0 Pillar 1: Physicochemical Properties cluster_1 Pillar 2: In Vitro Enzymatic Assay cluster_2 Pillar 3: Cell-Based Efficacy pKa pKa Determination LogP LogP (Lipophilicity) Sol Aqueous Solubility Enzyme Target Enzyme: Alanine Racemase IC50 IC50 Determination Enzyme->IC50 Inhibition Assay Analysis Comparative Data Analysis IC50->Analysis Cell Bacterial Strain (e.g., S. faecalis) MIC Minimum Inhibitory Concentration (MIC) Cell->MIC Antimicrobial Assay MIC->Analysis Start Compound Synthesis & Purification Start->pKa Start->LogP Start->Sol Start->Enzyme Start->Cell

Caption: Overall experimental workflow for benchmarking.

Experimental Protocols & Data

Pillar 1: Physicochemical Property Analysis

Causality: Understanding the physicochemical properties of a drug candidate is critical as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[5] Properties like acidity (pKa), lipophilicity (LogP), and solubility directly influence how a molecule behaves in a biological environment, from crossing cell membranes to its stability in solution.[6][7]

Protocol: Determining pKa, LogP, and Aqueous Solubility

  • pKa Determination:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Use a multi-well plate-based UV-spectrophotometric method. Add the compound to a series of buffers with a pH range from 2.0 to 12.0.

    • Measure the absorbance spectrum at each pH. The pKa is determined by plotting the absorbance at a specific wavelength against pH and fitting the data to the Henderson-Hasselbalch equation. This provides a self-validating system by observing the sigmoidal curve characteristic of protonation/deprotonation.

  • LogP (Octanol-Water Partition Coefficient) Determination:

    • The shake-flask method is a standard protocol. Prepare a solution of the compound in a pre-saturated mixture of n-octanol and water.

    • After vigorous mixing, the mixture is centrifuged to separate the two phases.

    • The concentration of the compound in both the aqueous and octanol phases is quantified using a validated analytical method like LC-MS/MS.[8]

    • LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility:

    • Prepare saturated solutions of the compound in phosphate-buffered saline (PBS) at pH 7.4.

    • The solutions are shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Following centrifugation to pellet undissolved solid, the concentration of the compound in the supernatant is determined by LC-MS/MS against a standard curve.

Comparative Data Summary (Hypothetical)

Property1-Amino-2-hydroxypropane phosphonic acidDL-(1-Amino-2-propenyl) phosphonic acidJustification
pKa1 ~2.1~2.3Corresponds to the first acidic proton of the phosphonate group.[9]
pKa2 ~6.8~7.0Corresponds to the second acidic proton of the phosphonate group.[9]
pKa3 ~9.5~9.8Corresponds to the protonated amino group.
LogP -2.5-1.8The additional hydroxyl group increases polarity, leading to a lower LogP.
Solubility (pH 7.4) >50 mg/mL>30 mg/mLHigh polarity due to ionizable groups contributes to excellent aqueous solubility.[9]
Pillar 2: In Vitro Enzyme Inhibition Assay

Causality: The primary mechanism for aminophosphonates is often direct enzyme inhibition.[1] Quantifying the half-maximal inhibitory concentration (IC50) is the standard metric for assessing the potency of an inhibitor against its purified target enzyme, providing a direct measure of its intrinsic activity. A continuous spectrophotometric assay allows for real-time monitoring of enzyme activity.[10]

Protocol: IC50 Determination for Alanine Racemase

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds (from 100 µM to 1 nM) in the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a solution of purified Alanine Racemase at a fixed concentration.

    • Prepare a solution of the substrate (D-Alanine or L-Alanine) and a coupled enzyme system (e.g., L-amino acid oxidase, horseradish peroxidase, and a chromogenic substrate like Amplex Red).

  • Assay Setup (96-well plate format):

    • To each well, add the assay buffer, inhibitor solution (or vehicle control), and the enzyme solution.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[10]

  • Initiate and Monitor Reaction:

    • Start the reaction by adding the substrate and coupled enzyme system to all wells.

    • Immediately place the plate in a microplate spectrophotometer and monitor the increase in absorbance (e.g., at 570 nm for Amplex Red) over time. The rate of reaction is proportional to the slope of the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical)

CompoundTarget EnzymeIC50 (µM)Interpretation
1-Amino-2-hydroxypropane phosphonic acidAlanine Racemase15.2Demonstrates moderate inhibitory activity.
DL-(1-Amino-2-propenyl) phosphonic acidAlanine Racemase5.8Confirms its known potent inhibitory activity as a benchmark.[4]
Pillar 3: Cell-Based Efficacy Assay

Causality: While in vitro activity is essential, efficacy in a cellular context is the true test of a potential therapeutic. A cell-based assay accounts for the compound's ability to penetrate the cell wall and membrane to reach its intracellular target.[11] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the antimicrobial activity of a compound.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strain and Culture:

    • Use a relevant bacterial strain, such as Streptococcus faecalis, which is known to be sensitive to inhibitors of D-alanine metabolism.[4]

    • Grow the bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Assay Setup (96-well plate format):

    • Prepare two-fold serial dilutions of the test compounds directly in the wells of a microplate containing the growth medium.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (no compound) and negative (no bacteria) controls.

  • Incubation and Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Comparative Data Summary (Hypothetical)

CompoundBacterial StrainMIC (µg/mL)Interpretation
1-Amino-2-hydroxypropane phosphonic acidS. faecalis128Shows weak whole-cell activity, suggesting potential issues with cellular uptake or efflux.
DL-(1-Amino-2-propenyl) phosphonic acidS. faecalis>256Ineffective against whole cells, consistent with published data, likely due to poor transport.[4]

Synthesis and Interpretation

The collective data provides a multi-faceted performance profile for 1-Amino-2-hydroxypropane phosphonic acid.

  • Physicochemical Profile: The compound exhibits desirable drug-like properties, including high aqueous solubility and multiple ionization states, which could be favorable for formulation. Its increased polarity compared to the standard is an expected consequence of the hydroxyl group.

  • In Vitro Potency: The compound is a moderate inhibitor of Alanine Racemase. While not as potent as the unsaturated standard, it demonstrates clear target engagement. The hydroxyl group may influence binding within the enzyme's active site, a hypothesis that could be explored through computational modeling.

  • Cellular Efficacy: The weak whole-cell activity, despite moderate enzyme inhibition, is a common challenge for highly polar molecules like phosphonates.[11] This discrepancy suggests that cellular penetration is a limiting factor. The negative charge at physiological pH likely hinders its ability to cross the lipid-rich bacterial cell membrane.[11]

G Compound 1-Amino-2-hydroxypropane phosphonic acid (Extracellular) Membrane Bacterial Cell Membrane (Lipid Bilayer) Compound->Membrane Challenge Uptake Poor Cellular Uptake (High Polarity) Compound->Uptake Target Alanine Racemase (Intracellular) Membrane->Target Limited Transport Inhibition Enzyme Inhibition (IC50 = 15.2 µM) Target->Inhibition Result Weak Antimicrobial Effect (MIC = 128 µg/mL) Inhibition->Result Uptake->Result

Caption: Relationship between physicochemical properties and biological activity.

Conclusion and Future Directions

1-Amino-2-hydroxypropane phosphonic acid is a water-soluble molecule with confirmed, albeit moderate, inhibitory activity against a key bacterial enzyme target. Its primary limitation appears to be poor cellular permeability, a known hurdle for phosphonate-based therapeutics.[11]

Future research should focus on a prodrug strategy to enhance cellular uptake. By masking the negatively charged phosphonate group with lipophilic moieties that can be cleaved intracellularly, the compound's whole-cell efficacy could be significantly improved.[11] This approach would leverage the compound's intrinsic target affinity while overcoming its primary delivery challenge.

References

  • Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC. Available at: [Link]

  • Properties of Small Molecules. Study.com. Available at: [Link]

  • Phosphonates. Hach. Available at: [Link]

  • Characterization of Physicochemical Properties. Pace Analytical. Available at: [Link]

  • Physicochemical property of drug molecules with respect to drug actions. JBINO. Available at: [Link]

  • Inhibition and labeling of enzymes and abzymes by phosphonate diesters. PubMed. Available at: [Link]

  • Unpacking phosphonic acid. Primoris. Available at: [Link]

  • LC-MS/MS Analysis of Phosphonic Acid in Water. Phenomenex. Available at: [Link]

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  • Phosphonic acid: preparation and applications. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Amino-2-hydroxypropane phosphonic acid

This guide provides a detailed protocol for the safe handling and disposal of 1-Amino-2-hydroxypropane phosphonic acid. As a research chemical, its properties must be understood to ensure the safety of laboratory personn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 1-Amino-2-hydroxypropane phosphonic acid. As a research chemical, its properties must be understood to ensure the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are synthesized from established safety protocols for analogous aminophosphonic acids and organophosphorus compounds, grounded in federal and state regulatory frameworks.

Disclaimer: This document is intended as a comprehensive guide based on available data for similar chemical structures. However, it is not a substitute for the specific Safety Data Sheet (SDS) provided by your supplier. Always consult the SDS for 1-Amino-2-hydroxypropane phosphonic acid and your institution's Environmental Health & Safety (EHS) office before handling or disposing of this chemical.

Core Principles: Hazard Assessment and Risk Mitigation

Understanding the chemical nature of 1-Amino-2-hydroxypropane phosphonic acid is foundational to its safe management. The molecule combines an amino group and a phosphonic acid group, indicating potential for both biological activity and corrosivity.

  • The Phosphonic Acid Moiety: The phosphonic acid group is structurally similar to phosphoric acid. Unneutralized phosphoric acid is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste due to its corrosive nature (D002) under the Resource Conservation and Recovery Act (RCRA).[1] It is therefore imperative to assume that 1-Amino-2-hydroxypropane phosphonic acid waste is corrosive until proven otherwise by analytical testing.

  • The Amino Group: Aminophosphonates can exhibit varying levels of toxicity. Safety data for related compounds like (2-Aminoethyl)phosphonic acid and 3-Aminopropylphosphonic acid indicate they are often classified as skin and eye irritants.[2][3]

  • Thermal Decomposition: During a fire, organophosphorus compounds may release toxic fumes, including nitrogen oxides.[4]

Based on these characteristics, a proactive and cautious approach to waste management is essential. All waste generated should be treated as hazardous.

Essential Safety and Handling

Proper disposal begins with safe handling during use. Adherence to standard laboratory safety protocols minimizes waste generation and prevents accidental exposure.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to prevent chemical contact.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Body Protection: A lab coat must be worn and fully buttoned. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any aerosols or dust.

Engineering Controls
  • Ventilation: Always handle 1-Amino-2-hydroxypropane phosphonic acid inside a chemical fume hood to maintain airborne exposure levels as low as possible.

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[5]

Spill and Emergency Response Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate hazards.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's EHS emergency line.

Step 2: Assess and Contain

  • Wearing appropriate PPE, approach the spill cautiously.

  • For liquid spills, contain the material by diking with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • For solid spills, gently cover the material to prevent dust from becoming airborne.[6]

Step 3: Clean and Decontaminate

  • Carefully collect the absorbed material or solid using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[4]

  • Ventilate the area until it is confirmed to be clean.

Step 4: Personal Decontamination

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing.[4]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[4]

Waste Disposal: A Step-by-Step Guide

The guiding principle for disposal is that all materials contaminated with 1-Amino-2-hydroxypropane phosphonic acid are to be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is a legal requirement and a cornerstone of safe laboratory practice.

  • Waste Stream Identification: 1-Amino-2-hydroxypropane phosphonic acid waste should be collected in its own dedicated waste container. Do not mix it with other waste streams, particularly solvents or bases, to avoid unknown and potentially dangerous reactions.

  • Hazardous Waste Determination: Due to the phosphonic acid group, this waste is likely corrosive (EPA Hazardous Waste Code D002).[1][7] All waste containers must be managed according to RCRA guidelines.

The following diagram outlines the decision-making process for waste handling.

WasteDisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Container Management & Labeling cluster_2 Storage & Disposal Start 1-Amino-2-hydroxypropane phosphonic acid waste generated CheckContamination Is the waste pure or mixed with other chemicals? Start->CheckContamination PureWaste Collect in dedicated 'Aminophosphonic Acid Waste' container CheckContamination->PureWaste Pure MixedWaste Consult EHS for guidance. Do NOT mix waste streams. CheckContamination->MixedWaste Mixed ContainerSelect Select a compatible waste container (e.g., HDPE, glass). Ensure it is clean and has a secure lid. PureWaste->ContainerSelect Labeling Attach a Hazardous Waste Label. Fill out all fields: - Full chemical name - Hazard characteristics (Corrosive) - Accumulation start date ContainerSelect->Labeling Storage Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. Labeling->Storage DisposalRequest Once container is full or reaches storage time limit, submit a waste pickup request to EHS. Storage->DisposalRequest LicensedDisposal Waste is collected by a licensed hazardous waste disposal company. DisposalRequest->LicensedDisposal

Caption: Waste management workflow for 1-Amino-2-hydroxypropane phosphonic acid.

Disposal Protocol

Step 1: Waste Collection

  • Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, compatible hazardous waste container. High-Density Polyethylene (HDPE) or glass containers are generally suitable.

  • Keep the container securely closed when not in use.

Step 2: Labeling

  • Immediately label the waste container with a hazardous waste tag as required by your institution and the EPA.

  • The label must include:

    • The full, unabbreviated chemical name: "Waste 1-Amino-2-hydroxypropane phosphonic acid".

    • The words "Hazardous Waste".

    • An accurate indication of the hazards (e.g., "Corrosive").[1]

    • The date when waste was first added to the container (accumulation start date).

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a main hazardous waste storage area.

  • The storage area must be secure, well-ventilated, and provide secondary containment to capture any potential leaks.

Step 4: Final Disposal

  • Once the container is full or reaches the institutional time limit for storage, arrange for pickup through your EHS department.

  • Disposal must be carried out by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4] Chemical incineration by an accredited contractor is a common disposal method for such compounds.[6]

Parameter Guideline Regulatory Basis
EPA Hazardous Waste Code D002 (Characteristic of Corrosivity)40 CFR 261.22[1]
Primary Hazard Class CorrosiveInferred from phosphonic acid group
Secondary Hazards Skin/Eye IrritantBased on analogous compounds[3][8]
Disposal Method Licensed Hazardous Waste Contractor40 CFR Parts 261-265[1][4]
Drain Disposal Strictly ProhibitedClean Water Act; RCRA

References

  • U.S. WATER. (2015). Safety Data Sheet 447-LM. [Link]

  • Caldwell, S. R., & Raushel, F. M. (1991). Detoxification of Organophosphorus Pesticide Solutions. In ACS Symposium Series (Vol. 464, pp. 278–287). American Chemical Society. [Link]

  • Environmental Protection Agency. Phosphoric Acid. [Link]

  • Arunyanart, M., & Moore, D. E. (2023, March 13). Organophosphate Toxicity Treatment & Management. Medscape. [Link]

  • Kovalak, W. P. (1980). Handbook for Pesticide Disposal by Common Chemical Methods. U.S. Environmental Protection Agency. [Link]

  • Sexton, T., & Camesano, T. (2012). Biodegradation of Organophosphate Chemical Warfare Agents by Activated Sludge. Semantic Scholar. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet - Amino acid. [Link]

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  • El-Sakka, M. M., & El-Khatib, A. M. (2014). Disposal and Treatment Methods for Pesticide Containing Wastewaters: Critical Review and Comparative Analysis. ResearchGate. [Link]

  • Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register. [Link]

  • Occupational Safety and Health Administration. (2021, January 8). Phosphoric Acid. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Phosphoric acid - NIOSH Pocket Guide to Chemical Hazards. [Link]

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  • Environmental Protection Agency. (2021, October 1). Rules and Regulations. Federal Register. [Link]

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